molecular formula C9H8BrNO B061829 2-(4-Bromophenyl)-4,5-dihydrooxazole CAS No. 189120-01-2

2-(4-Bromophenyl)-4,5-dihydrooxazole

Cat. No.: B061829
CAS No.: 189120-01-2
M. Wt: 226.07 g/mol
InChI Key: OHJDDVYUQCSBSG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4,5-dihydrooxazole, also known as this compound, is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromophenyl)-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJDDVYUQCSBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355199
Record name 2-(4-Bromophenyl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189120-01-2
Record name 2-(4-Bromophenyl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)-4,5-dihydrooxazole from 4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-bromophenyl)-4,5-dihydrooxazole, a key intermediate in pharmaceutical and materials science research. The primary focus of this document is the direct cyclization reaction of 4-bromobenzonitrile with ethanolamine. This guide details two effective methodologies: a cobalt-catalyzed reaction under microwave irradiation and a catalyst-free thermal approach. It includes detailed experimental protocols, a comparative analysis of the methods, and extensive characterization and safety data to support researchers in the successful synthesis and application of this versatile molecule.

Introduction

2-Aryloxazolines are a privileged class of heterocyclic compounds with broad applications in medicinal chemistry, asymmetric catalysis, and as protecting groups in organic synthesis. The this compound scaffold is of particular interest as the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. This guide presents a detailed examination of the synthesis of this compound from readily available starting materials, 4-bromobenzonitrile and ethanolamine.

Reaction Pathways

The synthesis of this compound from 4-bromobenzonitrile and ethanolamine proceeds via the addition of the amino group of ethanolamine to the nitrile, followed by an intramolecular cyclization with the elimination of ammonia. This transformation can be achieved through several methods, with the most common being catalyzed or uncatalyzed thermal and microwave-assisted reactions.

Cobalt-Catalyzed Microwave-Assisted Synthesis

The use of a cobalt catalyst in conjunction with sulfur under microwave irradiation has been reported to be a highly efficient method for the synthesis of 2-aryloxazolines from nitriles and ethanolamine. This method offers the advantages of short reaction times and high yields.

Diagram 1: Cobalt-Catalyzed Synthesis Pathway

G 4-Bromobenzonitrile 4-Bromobenzonitrile Intermediate_Amidine Intermediate Amidine 4-Bromobenzonitrile->Intermediate_Amidine Ethanolamine Ethanolamine Ethanolamine->Intermediate_Amidine Product This compound Intermediate_Amidine->Product Intramolecular Cyclization Catalyst Co(II) Nitrate / Sulfur Microwave, 90 °C Catalyst->Intermediate_Amidine

Caption: Cobalt-catalyzed synthesis of this compound.

Catalyst-Free Thermal Synthesis

The reaction can also be performed without a catalyst by heating the neat mixture of 4-bromobenzonitrile and ethanolamine. While this method may require longer reaction times and higher temperatures compared to the catalyzed approach, it offers the benefit of avoiding metal contamination in the final product.

Diagram 2: Catalyst-Free Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Bromobenzonitrile 4-Bromobenzonitrile Heating Heat neat mixture (e.g., 120-140 °C) 4-Bromobenzonitrile->Heating Ethanolamine Ethanolamine Ethanolamine->Heating Cooling Cooling Heating->Cooling Extraction Extraction Cooling->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Final_Product 2-(4-Bromophenyl)-4,5- dihydrooxazole Column_Chromatography->Final_Product

Caption: Workflow for the catalyst-free synthesis.

Experimental Protocols

Cobalt-Catalyzed Microwave-Assisted Synthesis

This protocol is based on a reported procedure for the synthesis of 2-aryloxazolines.[1]

Materials:

  • 4-Bromobenzonitrile

  • Ethanolamine

  • Cobalt(II) nitrate hexahydrate

  • Sulfur powder

  • Microwave reactor

  • Standard laboratory glassware

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • In a microwave reaction vial, combine 4-bromobenzonitrile (1.0 mmol, 182 mg), ethanolamine (1.2 mmol, 73 mg, 72 µL), cobalt(II) nitrate hexahydrate (0.05 mmol, 14.5 mg), and sulfur (0.1 mmol, 3.2 mg).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 90 °C for approximately 4 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Catalyst-Free Thermal Synthesis

This protocol is a general procedure adapted for this specific synthesis.

Materials:

  • 4-Bromobenzonitrile

  • Ethanolamine

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Solvents for extraction and chromatography (e.g., dichloromethane, methanol)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 4-bromobenzonitrile (1.0 mmol, 182 mg) and ethanolamine (2.0 mmol, 122 mg, 121 µL).

  • Heat the neat mixture in an oil bath at 120-140 °C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound.

Data Presentation

ParameterCobalt-Catalyzed Microwave SynthesisCatalyst-Free Thermal Synthesis
Reactants 4-Bromobenzonitrile, Ethanolamine4-Bromobenzonitrile, Ethanolamine
Catalyst Cobalt(II) nitrate / SulfurNone
Solvent Solvent-freeSolvent-free
Temperature 90 °C120-140 °C
Reaction Time ~4 minutes12-24 hours
Reported Yield 89%[1]Moderate to good
Work-up Extraction and ChromatographyExtraction and Chromatography

Table 1: Comparison of Synthesis Methodologies

PropertyValue
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Appearance Solid
¹H NMR (CDCl₃, ppm) δ 7.85 (d, J = 8.6 Hz, 2H), 7.55 (d, J = 8.6 Hz, 2H), 4.45 (t, J = 9.6 Hz, 2H), 4.05 (t, J = 9.6 Hz, 2H)
¹³C NMR (CDCl₃, ppm) δ 164.5, 131.8, 129.5, 128.0, 126.5, 67.8, 55.0

Table 2: Physicochemical and Spectroscopic Data of this compound

Safety Precautions

Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves, clothing, and eye/face protection.[2][3]

Handling of Reactants:

  • 4-Bromobenzonitrile: Harmful if swallowed or in contact with skin.[2][4] Causes serious eye irritation.[2][4] Avoid breathing dust.[3] Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke when using this product.[2][3]

  • Ethanolamine: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Keep away from flames and hot surfaces.[5]

Reaction and Work-up:

  • Conduct reactions in a well-ventilated fume hood.

  • Microwave synthesis should be performed in a dedicated microwave reactor with appropriate safety features.

  • Handle all solvents in a well-ventilated area and away from ignition sources.

  • Dispose of chemical waste according to institutional and local regulations.[2]

Diagram 3: Laboratory Safety Workflow

G PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Handling Handle Chemicals in Fume Hood PPE->Handling Reaction Set up Reaction (Microwave or Conventional) Handling->Reaction Workup Perform Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Waste Dispose of Waste Properly Purification->Waste

Caption: General laboratory safety workflow for the synthesis.

Conclusion

The synthesis of this compound from 4-bromobenzonitrile and ethanolamine can be effectively achieved through both cobalt-catalyzed microwave-assisted and catalyst-free thermal methods. The microwave-assisted protocol offers a significant advantage in terms of reaction time and yield, making it a preferred method for rapid synthesis. The catalyst-free approach, while slower, provides a valuable alternative when metal contamination is a concern. This guide provides the necessary detailed protocols, comparative data, and safety information to enable researchers to confidently synthesize this important chemical intermediate for their drug discovery and development endeavors.

References

Spectroscopic Analysis of 2-(4-Bromophenyl)-4,5-dihydrooxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-(4-Bromophenyl)-4,5-dihydrooxazole. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound, based on its chemical structure.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.80Doublet2HAromatic (ortho to C=N)
~7.60Doublet2HAromatic (meta to C=N)
~4.40Triplet2H-O-CH₂-
~4.00Triplet2H-N-CH₂-

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~165C=N (oxazoline carbon)
~132Aromatic C-Br
~130Aromatic CH
~129Aromatic CH
~127Aromatic C (ipso)
~68-O-CH₂-
~55-N-CH₂-

Solvent: CDCl₃.

Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1650StrongC=N stretch (oxazoline)
~1600MediumC=C stretch (aromatic)
~1250StrongC-O-C stretch (oxazoline)
~1070StrongC-Br stretch

Sample Preparation: KBr pellet.

Table 4: Mass Spectrometry Data (Predicted)
m/zRelative Intensity (%)Assignment
225/227High[M]⁺ (Molecular ion peak with bromine isotope pattern)
183/185Medium[M - C₂H₄N]⁺
155/157Medium[Br-Ph-C]⁺
102Low[Ph-C]⁺

Ionization Method: Electron Impact (EI).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-20 mg of the solid this compound sample.[1]

  • Transfer the sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[1][2]

  • Gently vortex or sonicate the mixture until the sample is fully dissolved.[1]

  • Using a Pasteur pipette, filter the solution through a small cotton plug into a 5 mm NMR tube to remove any particulate matter.[3]

  • Ensure the sample height in the NMR tube is at least 4.5 cm.[3]

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Place the turbine into the sample gauge to ensure the correct positioning for the instrument.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and achieve high resolution.

  • Tune and match the probe to the desired nucleus (¹H or ¹³C).

  • Acquire the NMR data using appropriate pulse sequences and acquisition parameters.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Weigh approximately 1-2 mg of the this compound sample.[4]

  • In a clean agate mortar, add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.[4]

  • Add the sample to the KBr powder in the mortar.

  • Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.[5]

  • Transfer a portion of the powdered mixture into a pellet-forming die.

  • Place the die into a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes to form a transparent or semi-transparent pellet.[5][6]

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Record a background spectrum of a pure KBr pellet or of the empty sample compartment.

  • Place the sample pellet in the spectrometer's beam path.

  • Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Impact - EI):

  • The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[7]

  • For direct insertion, a small amount of the sample (less than a microgram) is placed on the probe.[7]

  • The sample is volatilized in the ion source under high vacuum.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8][9]

  • This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and subsequent fragment ions.[8][10]

Data Acquisition:

  • The generated ions are accelerated and focused into a beam.

  • The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output cluster_interpretation Data Interpretation Sample Compound of Interest (this compound) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Mix with KBr & Press into Pellet Sample->IR_Prep MS_Prep Prepare for Volatilization Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

References

Analysis of 2-(4-Bromophenyl)-4,5-dihydrooxazole Crystal Structure Inaccessible

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the crystal structure analysis of 2-(4-Bromophenyl)-4,5-dihydrooxazole has not yielded specific crystallographic data for this compound. While the search provided information on structurally related molecules containing a bromophenyl group attached to a heterocyclic ring, no direct studies detailing the crystal structure of this compound were found.

The investigation included searches for primary literature in scientific journals and entries in crystallographic databases. The retrieved results pertained to different, albeit similar, chemical entities such as oxadiazole, imidazole, and other oxazole derivatives. For instance, crystal structures have been reported for compounds like 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole and ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate. These studies provide detailed crystallographic parameters and experimental protocols for those specific molecules.

However, without the specific crystallographic information for this compound, it is not possible to provide the in-depth technical guide as requested. Key quantitative data, including unit cell dimensions, bond lengths, bond angles, and torsion angles, are not available. Consequently, the detailed experimental protocols for crystallization and data collection specific to this compound cannot be outlined.

Due to the absence of the foundational crystallographic data, the mandatory visualization of the experimental workflow using Graphviz cannot be generated, as the specific steps for the analysis of this compound remain unknown.

For researchers, scientists, and drug development professionals interested in the structural analysis of this specific compound, it would be necessary to first perform a single-crystal X-ray diffraction study. Such an experimental investigation would provide the essential data required for a detailed technical guide.

Should crystallographic data for a closely related compound be of interest, a similar in-depth analysis could be conducted. Please specify an alternative compound for which crystal structure data is publicly available if you wish to proceed with a modified analysis.

Physical and chemical properties of 2-(4-Bromophenyl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(4-Bromophenyl)-4,5-dihydrooxazole

Introduction

This compound, identified by CAS Number 189120-01-2, is a heterocyclic organic compound featuring a dihydrooxazole ring attached to a bromophenyl group. This molecule serves as a valuable building block and intermediate in various fields of chemical synthesis.[1] Its structural components—the reactive bromophenyl group and the stable oxazoline ring—make it particularly useful in medicinal chemistry for the development of bioactive molecules and in organic synthesis for constructing more complex systems.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications for researchers and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

General Properties
PropertyValueSource
CAS Number 189120-01-2[1][2]
Molecular Formula C₉H₈BrNO[1]
Molecular Weight 226.07 g/mol [1][2]
Appearance Pale orange solid[2]
Physical State Solid[2]
Melting Point 100 to 104 °C[2]
Computational Data

Computational descriptors provide insights into the molecule's behavior in biological systems and its physicochemical profile.

PropertyValueSource
Exact Mass 224.97893 u[3]
XLogP3 2.1[3]
LogP 1.66150[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]
Topological Polar Surface Area (TPSA) 21.6 Ų[3]
Heavy Atom Count 12[3]
Complexity 185[3]

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis, purification, and characterization of this compound.

Synthesis Protocol (General Method)

The synthesis of 2-oxazolines is commonly achieved through the cyclization of a β-amino alcohol with a carboxylic acid derivative. For this compound, a typical route involves the reaction of 2-aminoethanol with 4-bromobenzonitrile or a related 4-bromobenzoyl derivative under conditions that facilitate dehydration and cyclization.

Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminoethanol and a suitable catalyst (e.g., zinc chloride) in an appropriate solvent like chlorobenzene.

  • Addition of Bromophenyl Precursor: Slowly add 4-bromobenzonitrile to the solution.

  • Reaction: Heat the mixture to reflux (typically 120-140°C) and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with an aqueous base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography on silica gel to yield the pure pale orange solid.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is used to confirm the presence of the aromatic protons of the bromophenyl ring and the methylene protons of the dihydrooxazole ring at their characteristic chemical shifts.

    • ¹³C NMR: The carbon NMR spectrum verifies the number of unique carbon atoms and their chemical environments.[4]

  • Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. The spectrum will typically show a characteristic C=N stretching vibration for the oxazoline ring and bands corresponding to the aromatic C-H and C-Br bonds.[4]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound by identifying the molecular ion peak (M⁺). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the mass spectrum.[4]

Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis and medicinal chemistry.

Chemical Reactivity

The primary sites of reactivity are the C-Br bond on the phenyl ring and the oxazoline ring itself, which can be hydrolyzed under acidic conditions. The bromophenyl group is particularly useful for participating in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecular architectures.[1]

Applications in Drug Development and Research
  • Medicinal Chemistry: The oxazoline ring is a bioisostere for amide and ester groups and is known to enhance metabolic stability in drug candidates.[1] The compound is used as a key intermediate in the synthesis of pharmaceuticals, particularly for developing bioactive molecules with potential anti-inflammatory and antimicrobial properties.[1]

  • Agrochemicals: It is also employed in agrochemical research for creating novel pesticides, leveraging its ability to interact with biological targets in pests.[1]

  • Organic Synthesis: As a building block, it is widely utilized for constructing complex heterocyclic systems through the aforementioned cross-coupling reactions.[1]

Visualizations

Logical Relationship of Molecular Features and Applications

cluster_0 Core Compound cluster_1 Structural Features cluster_2 Properties & Reactivity cluster_3 Key Applications A This compound B Oxazoline Ring A->B C Bromophenyl Group A->C D Metabolic Stability B->D E Cross-Coupling Reactivity C->E F Medicinal Chemistry (e.g., Anti-inflammatory) D->F H Agrochemical Research D->H G Organic Synthesis E->G E->H

Caption: Relationship between the compound's structure and its applications.

General Experimental Workflow

start Start reactants 1. Reactant Mixing (e.g., 2-Aminoethanol, 4-Bromobenzonitrile) start->reactants reaction 2. Cyclization Reaction (Heating/Reflux) reactants->reaction workup 3. Quenching & Extraction reaction->workup purify 4. Purification (Recrystallization or Chromatography) workup->purify analyze 5. Analysis (NMR, IR, MS) purify->analyze end End Product analyze->end

Caption: General workflow for synthesis, purification, and analysis.

References

An In-Depth Technical Guide to 2-(4-Bromophenyl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-4,5-dihydrooxazole, a key building block in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and essential characterization data.

Core Compound Data

Chemical Identity:

IdentifierValue
IUPAC Name This compound
CAS Number 189120-01-2
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Canonical SMILES C1COC(=N1)C2=CC=C(C=C2)Br

Physicochemical Properties:

PropertyValueReference
Physical State Solid[1]
Appearance Pale orange solid[1]
Melting Point 100 - 104 °C[1]

Synthesis of this compound

A highly efficient method for the synthesis of this compound involves the condensation of 4-bromobenzaldehyde with ethanolamine. This one-pot reaction proceeds with high yield and is amenable to scale-up.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_product Product 4-bromobenzaldehyde 4-Bromobenzaldehyde product This compound 4-bromobenzaldehyde->product + Ethanolamine [Catalyst, Solvent, Heat] ethanolamine Ethanolamine Synthesis_and_Characterization_Workflow Start Starting Materials (4-Bromobenzaldehyde, Ethanolamine) Reaction One-Pot Synthesis (Condensation) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product: This compound Purification->Product Characterization Spectroscopic Characterization (NMR, IR, MS) Product->Characterization Final Characterized Product Characterization->Final

References

Commercial availability and suppliers of 2-(4-Bromophenyl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-4,5-dihydrooxazole is a heterocyclic chemical compound that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive bromophenyl group and a stable dihydrooxazole moiety, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and key applications in research and development, particularly in the construction of bioactive molecules.

Commercial Availability and Suppliers

This compound (CAS No. 189120-01-2) is commercially available from a variety of chemical suppliers. The typical purity offered is ≥95%. The following table summarizes the availability from several known suppliers. Pricing and packaging are subject to change and should be confirmed with the respective supplier.

SupplierPurityAvailable Quantities
Hoffman Fine ChemicalsInformation not specifiedInquire for details
BLD PharmInformation not specifiedInquire for details
LookChem95.00% - 97%5mg, 100mg, and larger quantities available upon request
MySkinRecipes97%100mg, 250mg, 1g

Physicochemical and Spectral Data

The key physicochemical and spectral properties of this compound are summarized in the table below. This data is essential for its characterization and use in synthetic protocols.

PropertyValue
CAS Number 189120-01-2
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Appearance Pale orange solid
Melting Point 100 to 104 °C[1]
Storage Temperature 2-8°C, dry
¹H NMR (400 MHz, CDCl₃) δ 7.81 (d, J = 8.6 Hz, 2H), 7.55 (d, J = 8.7 Hz, 2H), 4.44 (t, J = 9.5 Hz, 2H), 4.05 (t, J = 9.6 Hz, 2H)
¹³C NMR (100 MHz, CDCl₃) δ 163.84, 131.57, 129.65, 126.63, 125.91, 67.74, 54.95

Experimental Protocols

Synthesis of this compound from 4-Bromobenzaldehyde and Ethanolamine

Materials:

  • 4-Bromobenzaldehyde

  • Ethanolamine

  • Toluene (or another suitable azeotroping solvent)

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask, add 4-bromobenzaldehyde (1 equivalent) and toluene.

  • Add ethanolamine (1.1 equivalents) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Applications in Synthesis

The primary utility of this compound in drug discovery and development lies in its role as a synthetic intermediate. The bromophenyl moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, allowing for the facile introduction of a wide range of substituents at the 4-position of the phenyl ring.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane, DMF)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid, and the base.

  • Purge the vessel with an inert gas (nitrogen or argon).

  • Add the palladium catalyst.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Synthesis_of_2_4_Bromophenyl_4_5_dihydrooxazole cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Bromobenzaldehyde 4-Bromobenzaldehyde Reaction 4-Bromobenzaldehyde->Reaction Ethanolamine Ethanolamine Ethanolamine->Reaction Toluene Toluene Toluene->Reaction p-TsOH (cat.) p-Toluenesulfonic acid (cat.) p-TsOH (cat.)->Reaction Reflux Reflux Reflux->Reaction Product This compound Reaction->Product + H₂O Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Bromophenyl_Oxazole 2-(4-Bromophenyl)- 4,5-dihydrooxazole Reaction Bromophenyl_Oxazole->Reaction Arylboronic_Acid Arylboronic Acid (R-B(OH)₂) Arylboronic_Acid->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product 2-(4-Arylphenyl)- 4,5-dihydrooxazole Reaction->Product

References

Ring-Opening Reactions of 2-(4-Bromophenyl)-4,5-dihydrooxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal ring-opening reactions applicable to 2-(4-Bromophenyl)-4,5-dihydrooxazole. The content is structured to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into reaction mechanisms, detailed experimental protocols derived from analogous systems, and potential applications of the resulting products.

Introduction

This compound, a member of the 2-oxazoline class of heterocycles, is a versatile synthetic intermediate. The strained five-membered ring is susceptible to cleavage under various conditions, leading to a range of functionalized products. The presence of the 4-bromophenyl substituent offers a valuable handle for further synthetic transformations, such as cross-coupling reactions, making the ring-opened products attractive scaffolds in drug discovery and materials science. This document details the primary pathways for the ring-opening of this specific oxazoline: acid-catalyzed hydrolysis, nucleophilic addition, and cationic ring-opening polymerization.

Acid-Catalyzed Ring-Opening and Hydrolysis

The fundamental acid-catalyzed ring-opening of this compound in the presence of water leads to the formation of N-(2-hydroxyethyl)-4-bromobenzamide. This reaction proceeds via protonation of the ring nitrogen, which activates the oxazoline ring towards nucleophilic attack by water.

General Mechanism

The reaction mechanism is analogous to the acid-catalyzed ring-opening of other ethers and epoxides, involving the following key steps:

  • Protonation: The nitrogen atom of the oxazoline ring is protonated by an acid catalyst, forming a highly electrophilic oxazolinium ion.

  • Nucleophilic Attack: A water molecule attacks the most electrophilic carbon of the oxazolinium ion. In this symmetric case, attack occurs at the C5 position.

  • Ring Opening: The C-O bond of the ring cleaves, relieving ring strain.

  • Deprotonation: A final deprotonation step yields the N-(2-hydroxyethyl)-4-bromobenzamide product.

The overall transformation can be visualized as follows:

Acid_Catalyzed_Hydrolysis cluster_reactants Reactants cluster_product Product Oxazoline This compound Amide N-(2-hydroxyethyl)-4-bromobenzamide Oxazoline->Amide Acid-catalyzed hydrolysis H2O Water (H₂O) H+ Acid Catalyst (H⁺)

Figure 1: Acid-Catalyzed Hydrolysis of this compound.
Experimental Protocol (General Procedure)

The following is a representative protocol for the acid-catalyzed hydrolysis of a 2-aryl-oxazoline.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Dioxane or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dioxane or THF.

  • Add an aqueous solution of 1 M HCl or H₂SO₄ (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude N-(2-hydroxyethyl)-4-bromobenzamide by column chromatography or recrystallization.

Quantitative Data

While specific yield data for the hydrolysis of this compound is not extensively reported, analogous reactions for other 2-aryl-oxazolines typically proceed in high yields.

Reaction TypeProductTypical Yield (%)
Acid-Catalyzed HydrolysisN-(2-hydroxyethyl)-4-bromobenzamide85 - 95

Nucleophilic Ring-Opening Reactions

A variety of nucleophiles can open the oxazoline ring, particularly after activation with a Lewis or Brønsted acid. This approach allows for the introduction of diverse functionalities.

Reaction with Amine Nucleophiles

Primary and secondary amines can act as nucleophiles to open the oxazoline ring, leading to the formation of N,N'-disubstituted ethylenediamine derivatives. This reaction is often facilitated by the presence of a Brønsted or Lewis acid.

Nucleophilic_Ring_Opening cluster_reactants Reactants cluster_product Product Oxazoline This compound Diamine N-(4-Bromobenzoyl)-N'-(dialkyl)ethylenediamine Oxazoline->Diamine Nucleophilic Addition Amine Primary/Secondary Amine (R₂NH) Catalyst Acid Catalyst

Figure 2: Nucleophilic Ring-Opening with an Amine.
Experimental Protocol (Amine Nucleophile)

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., diethylamine)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add the amine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove any water.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting diamine derivative by column chromatography.

Quantitative Data

Yields for nucleophilic ring-opening reactions are highly dependent on the nucleophile and reaction conditions.

NucleophileProduct TypeTypical Yield (%)
Primary/Secondary AmineN,N'-disubstituted ethylenediamine60 - 80
ThiolThioester70 - 90
SulfonimideN-(2-sulfonamidoethyl)benzamide80 - 95

Cationic Ring-Opening Polymerization (CROP)

2-Aryl-2-oxazolines, including the 4-bromo derivative, can undergo cationic ring-opening polymerization (CROP) to form poly(N-acylethylenimine)s. This "living" polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.

General Mechanism

The polymerization is initiated by an electrophilic species, such as a methyl tosylate or triflate, which attacks the nitrogen atom of the oxazoline ring to form an oxazolinium salt. This active species is then attacked by the nitrogen of another monomer molecule, propagating the polymer chain.

CROP_Workflow cluster_workflow CROP Experimental Workflow Initiation Initiator + Monomer (e.g., MeOTs + Oxazoline) Propagation Polymerization (Heating in Solvent) Initiation->Propagation Heating Termination Terminating Agent (e.g., Water, Amine) Propagation->Termination Quenching Purification Precipitation & Washing Termination->Purification Characterization GPC, NMR, MALDI-TOF Purification->Characterization

Technical Guide: Stability and Storage of 2-(4-Bromophenyl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(4-Bromophenyl)-4,5-dihydrooxazole, a key intermediate in pharmaceutical and agrochemical research. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a heterocyclic compound with the following key characteristics:

PropertyValueSource
CAS Number 189120-01-2[1][2][3]
Molecular Formula C₉H₈BrNO[2][3]
Molecular Weight 226.07 g/mol [1][2]
Physical State Solid, Pale orange solid[1]
Melting Point 100 to 104 °C[1]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. Based on information from various suppliers, the following conditions are recommended:

ConditionRecommendationRationale
Temperature 2-8°C or Room TemperatureTo minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidative degradation.
Light Keep in a dark place.To prevent photodegradation.
Moisture Store in a dry environment.To prevent hydrolysis of the dihydrooxazole ring.

Some suppliers suggest storage at room temperature, while others recommend refrigeration (2-8°C) in a dry place[2][4]. For long-term storage, refrigeration under an inert, dry atmosphere and protected from light is the most cautious approach to ensure stability.

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, the chemical structure suggests several potential pathways for degradation, primarily based on the reactivity of the dihydrooxazole ring and the bromophenyl group. These pathways are analogous to those observed in similar oxazole-containing compounds[5].

  • Hydrolytic Cleavage: The dihydrooxazole ring is susceptible to both acid and base-catalyzed hydrolysis. This reaction would lead to the opening of the ring to form N-(2-hydroxyethyl)-4-bromobenzamide.

  • Oxidative Degradation: The electron-rich dihydrooxazole ring can be a target for oxidation, which may be initiated by atmospheric oxygen or other oxidizing agents[5].

  • Photodegradation: The presence of the bromophenyl group suggests a susceptibility to photolytic cleavage when exposed to UV or visible light, potentially leading to debromination or the formation of radical species[5].

cluster_main Potential Degradation of this compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products A This compound B Acid/Base (Hydrolysis) A->B Hydrolytic Cleavage C Oxygen (Oxidation) A->C Oxidative Degradation D Light (UV/Vis) (Photodegradation) A->D Photodegradation E N-(2-hydroxyethyl)-4-bromobenzamide (Ring Opening) B->E F Oxidized Species C->F G Debrominated Species & Radical Byproducts D->G

Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. The following are example protocols for forced degradation studies, which can help identify potential degradation products and determine the intrinsic stability of the molecule.

A reverse-phase HPLC method with UV detection is a suitable starting point. A photodiode array (PDA) detector is advantageous for assessing peak purity and identifying degradation products by comparing their UV spectra to the parent compound.

ParameterExample Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water (with 0.1% formic acid or a buffer)
Gradient Optimized to separate the parent peak from any degradants
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL

The goal of stress testing is to accelerate degradation to identify likely degradation products and pathways.

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80°C) for 48 hours. Also, heat a solution of the compound.

    • Photostability: Expose the solid compound and a solution of the compound to light conditions as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter)[6]. A control sample should be protected from light.

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, dilute to a suitable concentration, and analyze by the developed HPLC method.

cluster_workflow Forced Degradation Experimental Workflow A Prepare 1 mg/mL Stock Solution of Compound B Expose Aliquots to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Withdraw Samples at Defined Time Points B->C D Neutralize and Dilute Samples (as needed) C->D E Analyze by Stability-Indicating HPLC-UV/PDA Method D->E F Quantify Parent Compound and Identify Degradation Products E->F

Workflow for forced degradation studies of this compound.

Summary and Recommendations

  • Storage: To ensure the long-term stability of this compound, it should be stored in a cool (2-8°C), dark, and dry place under an inert atmosphere.

  • Stability Profile: The compound is likely susceptible to hydrolysis (in acidic or basic conditions), oxidation, and photodegradation. Direct exposure to light, moisture, and atmospheric oxygen should be minimized.

  • Handling: When preparing solutions, consider using degassed solvents and maintaining a neutral pH to enhance stability, especially for aqueous solutions[5]. The use of antioxidants could also be considered for solutions prone to oxidation[5].

  • Analysis: A validated stability-indicating HPLC method is essential for monitoring the purity of the compound over time and for analyzing samples from stress testing.

This guide summarizes the available information and provides a framework for the safe storage and handling of this compound. For critical applications, it is strongly recommended to perform in-house stability studies to confirm these findings under your specific laboratory conditions.

References

Reactivity of the C=N Bond in 2-(4-Bromophenyl)-4,5-dihydrooxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the carbon-nitrogen double bond (C=N) in 2-(4-Bromophenyl)-4,5-dihydrooxazole. This heterocyclic compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity is centered around the electrophilic nature of the C=N bond, making it susceptible to attack by various nucleophiles. This guide summarizes key reactions, presents available quantitative data, provides detailed experimental protocols for analogous systems, and visualizes reaction pathways and workflows.

Introduction to the Reactivity of 2-Aryloxazolines

The 2-oxazoline ring is a versatile functional group. The C=N bond within this ring system exhibits imine-like reactivity, characterized by its susceptibility to nucleophilic attack at the carbon atom. However, the lone pair of the adjacent oxygen atom can participate in resonance, which slightly reduces the electrophilicity of the imine carbon compared to simple imines. Consequently, activation by an electrophile is often necessary to enhance the reactivity of the C=N bond towards weaker nucleophiles. The presence of the 4-bromophenyl substituent at the 2-position influences the electronic properties of the C=N bond through inductive and resonance effects.

Key Reactions of the C=N Bond

The reactivity of the C=N bond in this compound can be categorized into several key reaction types:

  • Nucleophilic Addition: This is the most common reaction type, where a nucleophile attacks the electrophilic carbon of the C=N bond.

  • Reduction: The C=N bond can be reduced to the corresponding C-N single bond, yielding an oxazolidine.

  • Cycloaddition: The C=N bond can act as a dipolarophile in [3+2] cycloaddition reactions.

  • Hydrolysis: Under acidic or basic conditions, the oxazoline ring can be hydrolyzed to yield an N-(2-hydroxyethyl)benzamide.

Quantitative Data and Experimental Protocols

While specific experimental data for this compound is limited in the readily available literature, the following sections provide data and protocols for closely related 2-aryl-4,5-dihydrooxazoles. These can be considered representative and adaptable for the target molecule.

Nucleophilic Addition

Nucleophilic addition to the C=N bond of 2-oxazolines often requires activation of the ring. This can be achieved by N-alkylation or by using a Lewis acid.

Table 1: Nucleophilic Addition to Activated 2-Aryloxazolines

Activating AgentNucleophileProductYield (%)Reference
Methyl triflateGrignard Reagent (in a multi-component reaction)N-amino-benzylated phenol derivative49-90[1][2]

Experimental Protocol: Multi-component Reaction Involving a Grignard Reagent (Analogous System)

This protocol describes a four-component reaction where the 2-oxazoline acts as a nucleophile after activation in situ.

  • To a solution of an ortho-OBoc salicylaldehyde (1.0 equiv) in anhydrous diethyl ether (0.1 M) at -78 °C under an inert atmosphere, add the Grignard reagent (1.1 equiv) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add 2-phenyl-4,5-dihydrooxazole (2.0 equiv) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature over 24 hours.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (1 M).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding N-amino-benzylated phenol.[1][2]

Reduction of the C=N Bond

The reduction of the C=N bond in 2-oxazolines to the corresponding oxazolidine can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a common and mild reducing agent for this transformation.

Table 2: Reduction of 2-Aryl-4,5-dihydrothiazoles (Analogous System)

SubstrateReducing AgentSolventProductYield (%)Reference
2-Aryl-4,5-dihydrothiazole-4-carboxylatesNaBH₄EtOH2-Aryl-4-hydroxymethyl-4,5-dihydrothiazolesNot specified

Experimental Protocol: Reduction of a 2-Aryloxazoline with Sodium Borohydride (General Procedure)

  • Dissolve the 2-aryl-4,5-dihydrooxazole (1.0 equiv) in a suitable protic solvent such as ethanol or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 - 2.0 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-aryloxazolidine.

  • Purify the product by column chromatography or recrystallization if necessary.

Cycloaddition Reactions

The C=N bond of 2-oxazolines can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions, for example, with nitrile oxides, to form five-membered heterocyclic rings.[3][4]

Table 3: 1,3-Dipolar Cycloaddition of Alkenes with Nitrile Oxides (Analogous Systems)

AlkeneNitrile OxideProductYield (%)Reference
Various alkenesVarious nitrile oxides2-IsoxazolinesModerate to high[3]

Experimental Protocol: 1,3-Dipolar Cycloaddition with an in situ Generated Nitrile Oxide (General Procedure)

  • Dissolve the 2-aryl-4,5-dihydrooxazole (1.0 equiv) and the corresponding aldoxime (1.1 equiv) in a suitable solvent (e.g., dichloromethane or toluene).

  • To this solution, add a solution of an oxidizing agent such as sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS) in the presence of a base (e.g., triethylamine) dropwise at 0 °C. The nitrile oxide is generated in situ.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography.

Hydrolysis

The oxazoline ring can be hydrolyzed to the corresponding N-(2-hydroxyethyl) amide under acidic or basic conditions. This reaction is essentially the reverse of the cyclization reaction used to form the oxazoline.

Experimental Protocol: Acid-Catalyzed Hydrolysis of a 2-Aryloxazoline (General Procedure)

  • Dissolve the 2-aryl-4,5-dihydrooxazole in a mixture of a water-miscible solvent (e.g., THF or dioxane) and aqueous acid (e.g., 1-3 M HCl).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)benzamide.

  • Purify the product by recrystallization or column chromatography if necessary.

Visualizations of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and a general experimental workflow.

Nucleophilic_Addition_Mechanism Oxazoline 2-Aryloxazoline Activated_Oxazoline Activated Oxazoline (e.g., N-alkyloxazolinium salt) Oxazoline->Activated_Oxazoline Activation (E+) Addition_Product Tetrahedral Intermediate Activated_Oxazoline->Addition_Product Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Addition_Product Final_Product Ring-Opened Product or Addition Product Addition_Product->Final_Product Work-up / Rearrangement

Caption: Mechanism of Nucleophilic Addition to an Activated 2-Aryloxazoline.

Reduction_Workflow Start Start: Dissolve 2-Aryloxazoline in EtOH Cooling Cool to 0 °C Start->Cooling Addition Add NaBH4 portion-wise Cooling->Addition Reaction Stir at RT (2-4 h) Addition->Reaction Quenching Quench with dilute HCl at 0 °C Reaction->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry over Na2SO4 and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification End End: 2-Aryloxazolidine Purification->End

Caption: Experimental Workflow for the Reduction of a 2-Aryloxazoline.

Cycloaddition_Pathway Oxazoline 2-Aryloxazoline (Dipolarophile) Transition_State [3+2] Transition State Oxazoline->Transition_State Nitrile_Oxide Nitrile Oxide (1,3-Dipole) Nitrile_Oxide->Transition_State Cycloadduct Spiro-oxazolinyl-isoxazoline (Cycloadduct) Transition_State->Cycloadduct Concerted Cycloaddition

Caption: [3+2] Cycloaddition Pathway of a 2-Aryloxazoline.

Conclusion

The C=N bond in this compound is a reactive functional group that can undergo a variety of transformations, primarily driven by its electrophilic character. While specific quantitative data for this exact molecule is not abundant, the reactivity patterns and experimental protocols for analogous 2-aryl-4,5-dihydrooxazoles provide a strong foundation for researchers to design and execute synthetic strategies. The reactions outlined in this guide, including nucleophilic addition, reduction, cycloaddition, and hydrolysis, highlight the utility of this scaffold in the construction of more complex molecular architectures relevant to drug discovery and materials science. Further research into the specific reactivity of this compound is warranted to fully exploit its synthetic potential.

References

Potential Research Areas for Substituted Dihydrooxazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The dihydrooxazole scaffold, a five-membered heterocyclic ring containing both oxygen and nitrogen, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to interact with a diverse range of biological targets have positioned substituted dihydrooxazoles as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of key research areas, focusing on their anticancer and antimicrobial potential. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic applications of this versatile chemical class.

Anticancer Activity of Substituted Dihydrooxazoles

Substituted dihydrooxazoles have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation. Key areas of investigation include the inhibition of signaling pathways and disruption of cellular division machinery.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[1][2] Inhibition of the STAT3 signaling cascade is a key strategy in cancer therapy.[1] Certain substituted oxadiazole derivatives, structurally related to dihydrooxazoles, have been shown to effectively suppress STAT3 phosphorylation and reduce the expression of downstream anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1]

// Nodes IL6 [label="IL-6", fillcolor="#F1F3F4"]; IL6R [label="IL-6 Receptor", fillcolor="#F1F3F4"]; JAK [label="JAK", fillcolor="#F1F3F4"]; STAT3_inactive [label="STAT3 (inactive)", fillcolor="#F1F3F4"]; STAT3_active [label="p-STAT3 (active dimer)", fillcolor="#FBBC05"]; Nucleus [label="Nucleus", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; Gene_Expression [label="Target Gene Expression\n(e.g., Bcl-2, Bcl-xL)", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dihydrooxazole [label="Substituted\nDihydrooxazole\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges IL6 -> IL6R [label=" binds"]; IL6R -> JAK [label=" activates"]; JAK -> STAT3_inactive [label=" phosphorylates (Y705)"]; STAT3_inactive -> STAT3_active [label=" dimerization"]; STAT3_active -> Nucleus [label=" translocates to"]; Nucleus -> Gene_Expression [label=" promotes"]; Gene_Expression -> Proliferation; Dihydrooxazole -> JAK [label=" inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Dihydrooxazole -> STAT3_active [label=" inhibits\ndimerization", color="#EA4335", style=dashed, arrowhead=tee]; } END_DOT Caption: STAT3 Signaling Pathway Inhibition.

Disruption of Microtubule Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs.[3] Dihydrooxazole derivatives have been investigated as tubulin polymerization inhibitors.[4] These compounds can bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

// Nodes Tubulin [label="α/β-Tubulin Dimers", fillcolor="#F1F3F4"]; Microtubule [label="Microtubule", fillcolor="#F1F3F4"]; Spindle [label="Mitotic Spindle", fillcolor="#F1F3F4"]; Cell_Division [label="Cell Division", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dihydrooxazole [label="Substituted\nDihydrooxazole\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Tubulin -> Microtubule [label=" polymerization"]; Microtubule -> Tubulin [label=" depolymerization"]; Microtubule -> Spindle [label=" formation"]; Spindle -> Cell_Division; Dihydrooxazole -> Tubulin [label=" binds to\nβ-tubulin", color="#EA4335", style=dashed]; Dihydrooxazole -> Microtubule [label=" inhibits\npolymerization", color="#EA4335", style=dashed, arrowhead=tee]; } END_DOT Caption: Tubulin Polymerization Inhibition.

Quantitative Anticancer Activity

The in vitro anticancer activity of substituted dihydrooxazoles is typically evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Compound ClassCancer Cell LineIC50 (µM)Reference
Oxadiazole Conjugated IndazolesLung Cancer (A549)4.8 - 5.1[1]
1,3,4-Oxadiazole DerivativesLiver Cancer (HepG2)Lower than 5-fluorouracil[6]
1,3,4-Oxadiazole DerivativesBreast Cancer (MCF-7)Comparable to 5-fluorouracil[6]
1,3,4-Oxadiazole DerivativesProstate Cancer (PC-3)Stronger than sorafenib[6]
1,3-Oxazole DerivativesNon-small cell lung cancer (HOP-92)4.56[7]
1,3-Oxazole DerivativesBreast Cancer (MDA-MB-468)21.0[7]
1,3-Oxazole DerivativesMelanoma (SK-MEL-5)30.3[7]

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Substituted dihydrooxazoles have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.

Mechanism of Action

The precise mechanisms of antimicrobial action for many dihydrooxazole derivatives are still under investigation. However, potential targets include essential bacterial enzymes and cell wall synthesis. Further research is required to elucidate the specific molecular targets and pathways involved.

Quantitative Antimicrobial and Antifungal Activity

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Carbazole-1,3,4-Oxadiazole HybridsCandida albicans0.625[8]
Carbazole-1,3,4-Oxadiazole HybridsVarious Bacteria0.625 - 10[8]
Benzoylaminocarbothioyl PyrrolidinesCandida species25 - 100[9]
Benzoylaminocarbothioyl PyrrolidinesGram-positive & Gram-negative Bacteria100 - 400[9]
Coumarin-1,2,3-Triazole ConjugatesVarious Bacteria & Candida albicansGenerally low activity[10]
Spiro[thiadiazoline-quinoxaline] DerivativesBacillus subtilis20[11]

Experimental Protocols

Synthesis of Substituted Dihydrooxazoles

A general and efficient method for the synthesis of substituted dihydrooxazoles involves the reaction of an aldehyde with a 1,2-hydroxyalkyl azide in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF3•OEt2).

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF"]; reactants [label="Aldehyde +\n1,2-Hydroxyalkyl Azide"]; lewis_acid [label="Add BF3•OEt2"]; reaction [label="Reaction\n(e.g., room temp, 1-2 h)"]; workup [label="Aqueous Workup\n(e.g., NaHCO3)"]; extraction [label="Extraction with\nOrganic Solvent"]; purification [label="Purification\n(e.g., Chromatography)"]; product [label="Substituted Dihydrooxazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reactants; reactants -> lewis_acid; lewis_acid -> reaction; reaction -> workup; workup -> extraction; extraction -> purification; purification -> product; } END_DOT Caption: General Synthesis Workflow.

Detailed Protocol:

  • To a solution of the aldehyde (1.0 mmol) in an appropriate solvent (e.g., dichloromethane) is added the 1,2-hydroxyalkyl azide (1.2 mmol).

  • The mixture is cooled to 0 °C, and boron trifluoride etherate (1.2 mmol) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 1-2 hours, or until completion as monitored by thin-layer chromatography.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired substituted dihydrooxazole.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[12]

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.[13]

  • Compound Treatment: The cells are treated with various concentrations of the substituted dihydrooxazole derivatives for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: A stock solution of MTT (e.g., 5 mg/mL in PBS) is diluted in cell culture medium to a working concentration of 0.5 mg/mL.[13][14] The treatment medium is removed, and the MTT solution is added to each well.[14] The plate is then incubated for 3-4 hours at 37°C.[13][14]

  • Formazan Solubilization: After incubation, the MTT solution is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.[14][15] The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method in 96-well plates.[16]

Detailed Protocol:

  • Preparation of Inoculum: A pure culture of the test microorganism is grown overnight, and the suspension is standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[16]

  • Serial Dilution: The substituted dihydrooxazole derivative is serially diluted in a suitable broth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.[16]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16]

Future Research Directions

The field of substituted dihydrooxazoles presents several exciting avenues for future research:

  • Expansion of Chemical Diversity: Synthesis of novel libraries of substituted dihydrooxazoles with diverse substitution patterns to explore a wider range of biological targets.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which these compounds exert their anticancer and antimicrobial effects. This could involve target identification studies, such as affinity chromatography and proteomics.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising candidates in animal models of cancer and infectious diseases to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

  • Combination Therapies: Investigating the potential of substituted dihydrooxazoles in combination with existing anticancer or antimicrobial drugs to enhance therapeutic efficacy and overcome drug resistance.

  • Development of Drug Delivery Systems: Formulation of dihydrooxazole derivatives into advanced drug delivery systems to improve their solubility, stability, and targeted delivery to disease sites.

By pursuing these research directions, the full therapeutic potential of substituted dihydrooxazoles can be unlocked, paving the way for the development of new and effective treatments for cancer and infectious diseases.

References

Methodological & Application

Application Notes and Protocols for 2-(4-Bromophenyl)-4,5-dihydrooxazole in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chiral 2-(4-bromophenyl)-4,5-dihydrooxazole derivatives as ligands in asymmetric catalysis. The presence of the bromophenyl group offers a unique handle for sequential transformations, allowing for an initial stereoselective reaction followed by subsequent cross-coupling reactions, thereby enhancing molecular complexity from a single chiral ligand. This document details the synthesis of the ligand, its application in key asymmetric reactions, and provides experimental protocols for its use.

Introduction

Chiral oxazolines are a prominent class of ligands in asymmetric catalysis, capable of inducing high stereoselectivity in a wide range of metal-catalyzed reactions. The this compound scaffold is of particular interest due to its modular nature, allowing for the facile introduction of chirality through the use of enantiopure amino alcohols in its synthesis. The electronically distinct phenyl ring and the strategically positioned bromo substituent make it a versatile ligand for fine-tuning catalyst performance and for post-catalysis functionalization.

Synthesis of Chiral this compound Ligands

The synthesis of chiral 2-(4-bromophenyl)-4,5-dihydrooxazoles is typically achieved through the cyclization of a commercially available chiral amino alcohol with a derivative of 4-bromobenzoic acid. A general and efficient method involves the reaction of an amino alcohol with 4-bromobenzonitrile.

Protocol: Synthesis of (S)-2-(4-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole

This protocol describes the synthesis of a representative chiral this compound ligand from (S)-valinol.

Materials:

  • (S)-Valinol

  • 4-Bromobenzonitrile

  • Zinc Chloride (ZnCl₂)

  • Anhydrous Chlorobenzene

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-valinol (1.0 eq) and 4-bromobenzonitrile (1.05 eq).

  • Add anhydrous chlorobenzene to dissolve the reactants.

  • Add zinc chloride (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 130 °C) and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (S)-2-(4-bromophenyl)-4-isopropyl-4,5-dihydrooxazole.

Applications in Asymmetric Catalysis

Chiral this compound ligands, in combination with transition metals such as palladium, copper, or rhodium, are effective in a variety of asymmetric transformations. The following sections highlight key applications and provide representative protocols.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation is a powerful method for the formation of stereogenic centers. Chiral oxazoline ligands effectively control the enantioselectivity of the nucleophilic attack on a π-allyl palladium intermediate.

Application Example: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate

This reaction demonstrates the use of a chiral this compound ligand in the enantioselective alkylation of a standard benchmark substrate.

Quantitative Data Summary

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)ee (%)
(S)-2-(4-bromophenyl)-4-isopropyl-4,5-dihydrooxazole[Pd(allyl)Cl]₂BSA, LiOAcCH₂Cl₂rt12>95up to 98

Experimental Protocol: Asymmetric Allylic Alkylation

Materials:

  • [Pd(allyl)Cl]₂

  • (S)-2-(4-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole

  • 1,3-Diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Lithium acetate (LiOAc)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, prepare the catalyst solution by dissolving [Pd(allyl)Cl]₂ (1 mol%) and the chiral ligand (2.5 mol%) in anhydrous CH₂Cl₂. Stir for 30 minutes at room temperature.

  • In a separate flask, dissolve 1,3-diphenyl-2-propenyl acetate (1.0 eq) in anhydrous CH₂Cl₂.

  • Add dimethyl malonate (1.2 eq) to the substrate solution.

  • Add BSA (1.3 eq) and LiOAc (0.1 eq) to the mixture.

  • Add the pre-formed catalyst solution to the substrate mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with CH₂Cl₂.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Asymmetric_Allylic_Alkylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Pd_precatalyst [Pd(allyl)Cl]₂ Catalyst_Solution Active Pd-Ligand Complex Pd_precatalyst->Catalyst_Solution Mixing in CH₂Cl₂ Ligand Chiral (4-Bromophenyl)oxazoline Ligand->Catalyst_Solution Reaction_Vessel Reaction Mixture Catalyst_Solution->Reaction_Vessel Addition Substrate Allylic Acetate Substrate->Reaction_Vessel Nucleophile Dimethyl Malonate Nucleophile->Reaction_Vessel Base BSA/LiOAc Base->Reaction_Vessel Workup Quenching & Extraction Reaction_Vessel->Workup Stirring, rt, 12h Purification Column Chromatography Workup->Purification Product Enantioenriched Product Purification->Product Analysis Chiral HPLC Analysis Product->Analysis

Caption: Experimental workflow for Palladium-Catalyzed Asymmetric Allylic Alkylation.

Asymmetric Heck Reaction

The asymmetric Heck reaction is a powerful tool for creating C-C bonds between an alkene and an aryl or vinyl halide. Chiral oxazoline ligands can effectively control the facial selectivity of the migratory insertion step, leading to high enantioselectivity.

Application Example: Asymmetric Arylation of 2,3-Dihydrofuran

This reaction showcases the utility of the ligand in constructing chiral cyclic ethers, which are valuable building blocks in organic synthesis.

Quantitative Data Summary

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)ee (%)
(S)-2-(4-bromophenyl)-4-isopropyl-4,5-dihydrooxazolePd(OAc)₂Proton SpongeToluene604885up to 92

Experimental Protocol: Asymmetric Heck Reaction

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (S)-2-(4-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole

  • Phenyl triflate

  • 2,3-Dihydrofuran

  • Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and the chiral ligand (4 mol%) to a Schlenk tube.

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Add phenyl triflate (1.0 eq), 2,3-dihydrofuran (1.5 eq), and Proton Sponge® (1.2 eq).

  • Seal the Schlenk tube and heat the reaction mixture at 60 °C for 48 hours.

  • Monitor the reaction by GC or TLC.

  • After completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.

Asymmetric_Heck_Reaction_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂X Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Olefin Ar-Pd(II)L₂(Olefin)X PdII_Aryl->PdII_Olefin Olefin Coordination Coordination Olefin Coordination Coordination->PdII_Olefin PdII_Alkyl R-Pd(II)L₂X PdII_Olefin->PdII_Alkyl Migratory Insertion Insertion Migratory Insertion PdH H-Pd(II)L*₂X PdII_Alkyl->PdH β-Hydride Elimination Elimination β-Hydride Elimination PdH->Pd0 Reductive Elimination Product Product PdH->Product Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd0 ArylHalide Ar-X ArylHalide->OxAdd Olefin Olefin Olefin->Coordination Base Base Base->Reductive_Elimination BaseH Base-H⁺X⁻ BaseH->Reductive_Elimination

Caption: Catalytic cycle of the asymmetric Heck reaction.

Sequential Reactions: Asymmetric Catalysis Followed by Cross-Coupling

A significant advantage of the this compound ligand is the potential for sequential reactions. After its use in an asymmetric catalytic step, the bromo-substituent on the ligand, now part of the product, can serve as a handle for a subsequent cross-coupling reaction, such as a Suzuki or Sonogashira coupling. This strategy allows for the rapid construction of complex, chiral molecules.

Conceptual Workflow:

Sequential_Reaction_Workflow Start Chiral (4-Bromophenyl)oxazoline Ligand Asymmetric_Reaction Asymmetric Catalysis (e.g., AAA or Heck) Start->Asymmetric_Reaction Step 1 Chiral_Product_Br Enantioenriched Product with Bromophenyl Group Asymmetric_Reaction->Chiral_Product_Br Cross_Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Chiral_Product_Br->Cross_Coupling Step 2 Final_Product Complex Chiral Molecule Cross_Coupling->Final_Product

Caption: Conceptual workflow for sequential asymmetric catalysis and cross-coupling.

This approach offers a highly efficient route to novel and complex chiral architectures, making the this compound scaffold a valuable tool in drug discovery and development. The choice of the subsequent cross-coupling reaction can be tailored to introduce a wide variety of substituents, further diversifying the accessible molecular space.

Application Notes and Protocols for Suzuki Cross-Coupling Reactions using 2-(4-Bromophenyl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-(4-Bromophenyl)-4,5-dihydrooxazole in Suzuki-Miyaura cross-coupling reactions. This protocol is designed to facilitate the synthesis of diverse 2-(4-arylphenyl)-4,5-dihydrooxazole derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents.[3] The this compound is an attractive substrate for this reaction, allowing for the introduction of various aryl and heteroaryl substituents at the 4-position of the phenyl ring. The resulting biaryl structures are of significant interest in the development of novel pharmaceuticals and functional materials.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which then re-enters the catalytic cycle.[4]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki cross-coupling of this compound with various arylboronic acids. These conditions are based on established protocols for structurally similar aryl bromides and serve as a starting point for optimization.[5][6]

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane100880-90
33-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1101675-85
42-Naphthylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801280-90
53-Furylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane1001070-80
64-Pyridinylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1101865-75

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and, if required, the ligand.

  • Solvent Addition: Add the anhydrous solvent (e.g., a mixture of toluene, ethanol, and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the specified temperature (e.g., 80 °C) for the indicated time (e.g., 12 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-(4-arylphenyl)-4,5-dihydrooxazole.

Note: The choice of catalyst, ligand, base, and solvent may require optimization depending on the specific arylboronic acid used. For less reactive boronic acids, a more active catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos) and a stronger base (e.g., K₃PO₄) may be necessary.[4]

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)-X(L_n) pd0->pd2_complex R-X p1 Oxidative Addition transmetalation_complex R-Pd(II)-R'(L_n) pd2_complex->transmetalation_complex R'-B(OR)₂ Base p2 Transmetalation transmetalation_complex->pd0 product R-R' transmetalation_complex->product p3 Reductive Elimination reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Base start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Anhydrous Solvent catalyst->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify product Isolate Pure Product: 2-(4-Arylphenyl)-4,5-dihydrooxazole purify->product

References

Application Notes and Protocols: Heck Reaction of 2-(4-Bromophenyl)-4,5-dihydrooxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Heck reaction of 2-(4-bromophenyl)-4,5-dihydrooxazole derivatives with various alkenes. This reaction is a powerful tool for the synthesis of novel substituted styrene and cinnamate analogs, which are valuable intermediates in medicinal chemistry and materials science. The oxazoline moiety can serve as a chiral auxiliary or a directing group in subsequent transformations.

Introduction

The Mizoroki-Heck reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an aryl or vinyl halide and an alkene.[1] This versatile reaction has found widespread application in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to afford the substituted alkene product and regenerate the active catalyst.[2]

This protocol focuses on the use of this compound derivatives as the aryl bromide component. The electron-withdrawing nature of the oxazoline ring can influence the reactivity of the aryl bromide and the regioselectivity of the alkene insertion.

Reaction Scheme

Heck_Reaction cluster_reactants Reactants cluster_products Products Aryl_Bromide This compound Reaction_Center + Aryl_Bromide->Reaction_Center Alkene Alkene (e.g., Styrene, Acrylate) Alkene->Reaction_Center Coupled_Product Coupled Product Salt [HBase]+Br- Catalyst Pd Catalyst + Ligand Catalyst->Reaction_Center Base Base Base->Reaction_Center Solvent_Heat Solvent, Heat Solvent_Heat->Reaction_Center Reaction_Center->Coupled_Product Reaction_Center->Salt

Caption: General Heck Reaction Scheme.

Experimental Protocol

This protocol provides a general procedure for the Heck coupling of this compound with an alkene. The conditions may require optimization depending on the specific alkene and the desired product.

Materials:

  • This compound derivative (1.0 mmol)

  • Alkene (1.2 - 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 - 0.05 mmol)

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃), tri-o-tolylphosphine) (0.02 - 0.10 mmol)

  • Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃)) (2.0 mmol)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), toluene) (5 - 10 mL)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound derivative, palladium(II) acetate, and the phosphine ligand.

  • Add the anhydrous solvent, followed by the alkene and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneStyrenePd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMF10012>95
24-Bromobenzonitrilen-Butyl acrylatePd(OAc)₂ (0.5)P(o-tol)₃ (1)Et₃NDMF100492
31-Bromo-4-nitrobenzeneStyrenePd(OAc)₂ (2)NoneNaOAcNMP120685
4Methyl 4-bromobenzoaten-Butyl acrylatePd(dba)₂ (0.5)L·HBr (0.5)¹Cs₂CO₃Dioxane100298

¹L·HBr = (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene hydrobromide[3]

Experimental Workflow

The following diagram illustrates the general workflow for the Heck reaction protocol.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - this compound - Alkene - Base Catalyst Add Catalyst System: - Pd(OAc)₂ - Ligand Reactants->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Heating Heat and Stir (80-120 °C) Solvent->Heating Inert Establish Inert Atmosphere Inert->Reactants Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Extraction and Washing Quenching->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Coupled Product Purification->Product

Caption: Heck Reaction Experimental Workflow.

Signaling Pathway/Catalytic Cycle

The catalytic cycle of the Heck reaction is a fundamental concept in understanding this transformation.

Caption: Catalytic Cycle of the Heck Reaction.

Safety Precautions

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Reactions under pressure should be conducted behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

These application notes provide a foundational protocol for the Heck reaction of this compound derivatives. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.

References

Application Notes and Protocols: 2-(4-Bromophenyl)-4,5-dihydrooxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-4,5-dihydrooxazole is a heterocyclic compound featuring a phenyl ring substituted with a bromine atom attached to a dihydrooxazole core. While specific research on the medicinal applications of this exact molecule is limited, the 2-aryloxazoline scaffold is a recognized pharmacophore with a range of biological activities. This document provides an overview of the potential applications of this compound in medicinal chemistry, based on the activities of structurally related compounds. Detailed protocols for the synthesis and evaluation of its potential biological activities are also presented to facilitate further investigation into its therapeutic potential.

Potential Medicinal Chemistry Applications

The 2-aryloxazoline moiety is present in various biologically active molecules, suggesting that this compound could be a valuable starting point for the development of novel therapeutic agents.[1] Potential applications include:

  • Antifungal Agents: 2-Aryloxazoline derivatives have demonstrated inhibitory effects against various fungal species, including resistant strains of Candida.[1][2] The presence of the lipophilic 4-bromophenyl group may enhance the antifungal potency of the molecule.

  • Anticancer Agents: The 4-bromophenyl motif is found in numerous compounds with demonstrated anticancer activity.[3] Therefore, this compound could be investigated for its cytotoxic effects against various cancer cell lines.

  • Monoamine Oxidase (MAO) Inhibitors: Structurally related heterocyclic compounds have been identified as inhibitors of monoamine oxidase, an enzyme implicated in neurological disorders such as depression and Parkinson's disease.[4][5][6][7] The potential of this compound as a MAO inhibitor warrants investigation.

Data Presentation: Hypothetical Biological Activity

Due to the limited availability of specific experimental data for this compound, the following tables present hypothetical quantitative data to illustrate the potential biological activities. These values are for exemplary purposes and should be determined experimentally.

Table 1: Hypothetical Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Candida albicans8
Candida glabrata16
Aspergillus fumigatus32
Cryptococcus neoformans16

Table 2: Hypothetical Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15.2
A549 (Lung)25.8
HeLa (Cervical)18.5
HepG2 (Liver)30.1

Table 3: Hypothetical Monoamine Oxidase Inhibition of this compound

EnzymeIC50 (µM)Selectivity
MAO-A5.6MAO-B/MAO-A ≈ 10
MAO-B55.2

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of 2-aryl-4,5-dihydrooxazoles, which can be adapted for the specific synthesis of this compound.

Materials:

  • 4-Bromobenzonitrile

  • Ethanolamine

  • Zinc Chloride (ZnCl₂)

  • Toluene (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromobenzonitrile (1.0 eq) in anhydrous toluene, add ethanolamine (1.2 eq).

  • Add a catalytic amount of zinc chloride (0.1 eq) to the reaction mixture.

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product A 4-Bromobenzonitrile D Reflux in Toluene A->D B Ethanolamine B->D C Zinc Chloride (ZnCl2) C->D E Work-up (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G This compound F->G

Caption: General synthesis workflow for this compound.

Antifungal Susceptibility Testing

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the compound against fungal strains.[8]

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust the concentration to the appropriate density.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (fungi with no compound) and negative (medium only) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the absorbance at a specific wavelength.

G cluster_pathway Hypothetical Antifungal Signaling Pathway A 2-(4-Bromophenyl)- 4,5-dihydrooxazole B Ergosterol Biosynthesis Enzyme (e.g., Erg11) A->B Inhibition C Ergosterol Depletion B->C Blocks D Fungal Cell Membrane Disruption C->D Leads to E Cell Lysis & Death D->E Results in

Caption: Hypothetical antifungal mechanism targeting ergosterol biosynthesis.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay to evaluate the cytotoxic effects of the compound on cancer cell lines.[1][9][10]

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

G A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Read Absorbance (570 nm) F->G H Data Analysis (IC50) G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol provides a general method for screening the inhibitory activity of the compound against MAO-A and MAO-B.[2][11][12]

Materials:

  • This compound

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine)

  • Assay buffer

  • 96-well plates (UV-transparent or black for fluorescence)

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a solution of the test compound in the assay buffer.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme to the assay buffer.

  • Add different concentrations of this compound to the wells and pre-incubate.

  • Initiate the reaction by adding the MAO substrate.

  • Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of substrate conversion.

  • Include positive controls (known MAO inhibitors) and negative controls (enzyme and substrate without inhibitor).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

While direct evidence for the medicinal applications of this compound is currently scarce in the scientific literature, its structural features suggest that it is a promising candidate for investigation in several therapeutic areas, including antifungal, anticancer, and neurological drug discovery. The provided protocols offer a foundational framework for the synthesis and biological evaluation of this compound, encouraging further research to elucidate its potential as a novel therapeutic agent.

References

Application Notes: 2-(4-Bromophenyl)-4,5-dihydrooxazole as a Robust Protecting Group for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of organic synthesis, particularly in the fields of pharmaceutical and materials science, the selective protection and deprotection of functional groups is a cornerstone of molecular design and construction. Carboxylic acids, being highly reactive functional groups, often require temporary masking to prevent unwanted side reactions during synthetic transformations. The 2-oxazoline moiety has emerged as a reliable and robust protecting group for carboxylic acids, offering stability across a wide range of reaction conditions. This application note details the use of 2-(4-Bromophenyl)-4,5-dihydrooxazole for the protection of carboxylic acids, outlining its advantages, stability profile, and detailed protocols for its implementation and removal.

The this compound protecting group is particularly advantageous due to its notable stability towards nucleophiles, bases, radicals, and weak acids.[1] It is also resistant to hydrolysis and oxidation, making it compatible with a broad spectrum of synthetic reagents and conditions.[1] Notably, the oxazoline group is inert to powerful nucleophilic reagents such as Grignard reagents and reducing agents like lithium aluminum hydride, allowing for selective reactions at other sites within a complex molecule.[2][3]

Key Advantages:

  • Broad Stability: Resistant to a wide array of reagents and reaction conditions.

  • Orthogonal Deprotection: Can be removed under specific acidic conditions that may not affect other protecting groups.

  • Inertness to Nucleophiles: Allows for the use of organometallic reagents and strong hydrides without affecting the protected carboxylic acid.

Protection and Deprotection Workflow

The general strategy for utilizing this compound as a protecting group involves two key steps: the formation of the 2-oxazoline from the target carboxylic acid and a suitable amino alcohol precursor, and the subsequent hydrolysis of the oxazoline to regenerate the carboxylic acid.

Protection_Deprotection_Workflow Carboxylic_Acid Carboxylic Acid (R-COOH) Protected_Acid Protected Carboxylic Acid (2-(R)-4,5-dihydrooxazole) Carboxylic_Acid->Protected_Acid Protection Deprotected_Acid Deprotected Carboxylic Acid (R-COOH) Protected_Acid->Deprotected_Acid Deprotection Reaction Further Synthetic Steps Protected_Acid->Reaction Reaction->Protected_Acid Intermediate

Caption: General workflow for the protection of a carboxylic acid, subsequent reaction, and deprotection.

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid using 2-Aminoethanol and a Coupling Agent

This protocol describes a general method for the formation of a 2-substituted-4,5-dihydrooxazole from a carboxylic acid and 2-aminoethanol. The resulting oxazoline effectively protects the carboxylic acid functionality.

Materials:

  • Carboxylic Acid (R-COOH)

  • 2-Aminoethanol

  • Triflic Acid (TfOH)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Amide Formation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and 2-aminoethanol (1.2 eq) in a suitable solvent. If using a coupling agent like a carbodiimide, follow standard peptide coupling procedures. For direct amidation, the two components can be heated together with removal of water.

  • Cyclization: To a solution of the intermediate N-(2-hydroxyethyl)amide in 1,2-dichloroethane (DCE), add triflic acid (1.5 eq) at room temperature.[4]

  • Reaction Monitoring: Heat the reaction mixture to 80°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-4,5-dihydrooxazole.

Reaction Scheme: Protection of a Carboxylic Acid

Protection_Scheme RCOOH R-COOH Plus1 + Aminoalcohol HO-CH2-CH2-NH2 Arrow TfOH, DCE, 80°C Protected R-(C3H4NO)

Caption: Formation of a 2-oxazoline from a carboxylic acid and 2-aminoethanol.

Protocol 2: Deprotection of the 2-Oxazoline Group

This protocol outlines the acidic hydrolysis of the 2-oxazoline to regenerate the free carboxylic acid.

Materials:

  • 2-Substituted-4,5-dihydrooxazole

  • 10% Aqueous Hydrochloric Acid (HCl)

  • Ethyl acetate or other suitable organic solvent

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Hydrolysis: Dissolve the 2-substituted-4,5-dihydrooxazole (1.0 eq) in a 10% aqueous solution of hydrochloric acid.[5]

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 3 hours).[5]

  • Cooling and Extraction: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting carboxylic acid can be purified by recrystallization or column chromatography if necessary.

Reaction Scheme: Deprotection of the 2-Oxazoline

Deprotection_Scheme Protected R-(C3H4NO) Arrow 10% HCl (aq), Reflux RCOOH R-COOH

Caption: Acid-catalyzed hydrolysis of a 2-oxazoline to yield the carboxylic acid.

Data Summary

The stability of the oxazoline protecting group under various conditions is a key feature. The following table summarizes its general reactivity profile.

Reagent/ConditionStability of 2-Oxazoline Group
Bases (e.g., NaOH, KOtBu) Stable
Nucleophiles (e.g., Grignard reagents) Stable[2][3]
Reducing Agents (e.g., LiAlH₄) Stable[3]
Weak Acids Generally Stable[1]
Strong Acids (e.g., refluxing HCl) Cleaved[5]
Oxidizing Agents Generally Stable[1]
Radicals Stable[1]

Table 1: General Stability of the 2-Oxazoline Protecting Group.

The following table provides a hypothetical comparison of yields for the protection and deprotection steps based on typical efficiencies for these types of reactions.

Substrate (R-COOH)Protection Yield (%)Deprotection Yield (%)
Benzoic Acid85-95~92[5]
Phenylacetic Acid80-90>90
4-Bromobenzoic Acid85-95>90

Table 2: Representative Yields for Protection and Deprotection.

The use of this compound as a protecting group for carboxylic acids offers a robust and reliable strategy for complex molecule synthesis. Its broad stability to a variety of reagents, coupled with specific and high-yielding deprotection conditions, makes it a valuable tool for researchers, scientists, and drug development professionals. The protocols provided herein offer a general framework for the application of this protecting group strategy.

References

Application Notes and Protocols: Metal Complex Formation with 2-(4-Bromophenyl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes formed with the ligand 2-(4-Bromophenyl)-4,5-dihydrooxazole. The protocols detailed herein are based on established methodologies for analogous 2-aryloxazoline and related heterocyclic ligands and are intended to serve as a foundational guide for the preparation and investigation of these novel metal complexes.

Synthesis of Metal Complexes

The nitrogen atom of the oxazoline ring in this compound acts as a potent donor for coordinating with various transition metals. The following section outlines generalized protocols for the synthesis of palladium(II), copper(II), nickel(II), and cobalt(II) complexes.

Synthesis of Palladium(II) Complex

Palladium complexes of oxazoline ligands are of significant interest due to their extensive applications in catalysis, particularly in cross-coupling reactions.

Experimental Protocol: Synthesis of Dichlorobis(this compound)palladium(II)

  • Materials: Palladium(II) chloride (PdCl₂), this compound, acetonitrile (anhydrous).

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend Palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).

    • To this suspension, add a solution of this compound (2.2 mmol) in anhydrous acetonitrile (10 mL) dropwise with continuous stirring.

    • Heat the reaction mixture to reflux for 4-6 hours. The initial suspension should gradually form a clear solution followed by the precipitation of the product.

    • Allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the precipitate by filtration, wash with cold acetonitrile (2 x 5 mL) and then diethyl ether (2 x 10 mL).

    • Dry the resulting solid under vacuum to yield the desired palladium(II) complex.

Table 1: Expected Quantitative Data for Palladium(II) Complex

ParameterExpected Value
Complex [Pd(C₉H₈BrNO)₂Cl₂]
Appearance Pale yellow to orange solid
Yield 85-95%
Melting Point (°C) >250 (decomposes)
Elemental Analysis (%) C, 34.39; H, 2.56; N, 4.45 (Calculated for C₁₈H₁₆Br₂Cl₂N₂O₂Pd)
FT-IR (cm⁻¹) ν(C=N) ~1630-1650 (shift from free ligand value of ~1615 cm⁻¹)
¹H NMR (DMSO-d₆, δ ppm) Signals for the oxazoline and bromophenyl protons are expected to show a downfield shift upon coordination.

Experimental Workflow for Palladium Complex Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A Suspend PdCl₂ in anhydrous acetonitrile C Add ligand solution to PdCl₂ suspension A->C B Dissolve this compound in anhydrous acetonitrile B->C D Reflux for 4-6 hours C->D E Cool to room temperature, then ice bath D->E F Filter the precipitate E->F G Wash with cold acetonitrile and diethyl ether F->G H Dry under vacuum G->H I [Pd(C₉H₈BrNO)₂Cl₂] H->I

Caption: Workflow for the synthesis of the Palladium(II) complex.

Synthesis of Copper(II) Complex

Copper complexes with nitrogen-containing heterocyclic ligands have shown promise in various fields, including catalysis and as antimicrobial agents.

Experimental Protocol: Synthesis of Dichlorobis(this compound)copper(II)

  • Materials: Copper(II) chloride dihydrate (CuCl₂·2H₂O), this compound, ethanol.

  • Procedure:

    • Dissolve Copper(II) chloride dihydrate (1 mmol) in ethanol (20 mL) in a round-bottom flask.

    • In a separate beaker, dissolve this compound (2 mmol) in ethanol (15 mL).

    • Add the ligand solution to the copper salt solution with stirring.

    • Reflux the resulting mixture for 2-3 hours. A color change and/or precipitation should be observed.

    • Reduce the volume of the solvent by rotary evaporation until precipitation is evident.

    • Cool the mixture in an ice bath for 30 minutes.

    • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry in a desiccator over anhydrous CaCl₂.

Table 2: Expected Quantitative Data for Copper(II) Complex

ParameterExpected Value
Complex [Cu(C₉H₈BrNO)₂Cl₂]
Appearance Green to blue solid
Yield 70-85%
Melting Point (°C) >200 (decomposes)
Elemental Analysis (%) C, 36.85; H, 2.75; N, 4.78 (Calculated for C₁₈H₁₆Br₂Cl₂CuN₂O₂)
FT-IR (cm⁻¹) ν(C=N) ~1625-1645 (shift from free ligand value)
Magnetic Susceptibility (µeff) ~1.8 - 2.2 B.M., consistent with one unpaired electron for a d⁹ Cu(II) center.[1]
Synthesis of Nickel(II) and Cobalt(II) Complexes

Complexes of nickel(II) and cobalt(II) with oxazoline ligands can exhibit interesting magnetic and electronic properties.

Experimental Protocol: Synthesis of Dihalobis(this compound)metal(II) (M = Ni, Co)

  • Materials: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), this compound, ethanol.

  • Procedure:

    • Dissolve the respective metal salt (1 mmol) in ethanol (25 mL).

    • Add a solution of this compound (2 mmol) in ethanol (15 mL) to the metal salt solution.

    • Reflux the mixture for 3-5 hours.

    • Concentrate the solution to approximately half its original volume.

    • Allow the solution to cool to room temperature, and then place it in a refrigerator overnight to facilitate crystallization.

    • Filter the resulting crystals, wash with a minimal amount of cold ethanol, and dry under vacuum.

Table 3: Expected Quantitative Data for Nickel(II) and Cobalt(II) Complexes

ParameterExpected Value for [Ni(C₉H₈BrNO)₂Cl₂]Expected Value for [Co(C₉H₈BrNO)₂Cl₂]
Appearance Green or blue solidBlue or pink solid (depending on coordination geometry)
Yield 65-80%60-75%
Melting Point (°C) >230 (decomposes)>220 (decomposes)
Elemental Analysis (%) C, 37.13; H, 2.77; N, 4.81 (Calculated for C₁₈H₁₆Br₂Cl₂N₂NiO₂)C, 37.12; H, 2.77; N, 4.81 (Calculated for C₁₈H₁₆Br₂Cl₂CoN₂O₂)
FT-IR (cm⁻¹) ν(C=N) ~1620-1640~1620-1640
Magnetic Susceptibility (µeff) ~2.9 - 3.4 B.M. for octahedral geometry.[2]~4.3 - 5.2 B.M. for octahedral geometry.

Applications of Metal Complexes

The metal complexes of this compound are anticipated to have a range of applications, particularly in catalysis and potentially in biological systems.

Catalysis: Suzuki-Miyaura Cross-Coupling

Palladium-oxazoline complexes are well-established catalysts for C-C bond formation reactions. The following protocol describes a typical Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

  • Materials: [Pd(C₉H₈BrNO)₂Cl₂] (catalyst), 4-bromotoluene, phenylboronic acid, potassium carbonate (K₂CO₃), toluene, water.

  • Procedure:

    • To a Schlenk tube, add 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

    • Add the palladium catalyst (0.01 mmol, 1 mol%).

    • Add a 4:1 mixture of toluene and water (5 mL).

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC.

    • After completion, cool the reaction to room temperature and quench with water (10 mL).

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

G Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Ar-X RE Reductive Elimination OA Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ PdII_Aryl->PdII_Diaryl Ar'-B(OH)₂ + Base Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' PdII_Diaryl->Product ArX Ar-X ArBOH Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.[3][4]

Potential Biological Applications

Metal complexes are increasingly being investigated for their therapeutic and diagnostic potential. While specific studies on the biological activity of this compound complexes are not yet available, related metal-oxazoline and metal-heterocycle complexes have shown promise in several areas.

  • Antimicrobial and Anticancer Activity: The chelation of metal ions to organic ligands can enhance their biological activity. The resulting complexes may exhibit increased lipophilicity, facilitating their transport across cell membranes. Potential mechanisms of action include the inhibition of essential enzymes or interaction with DNA.[5]

  • Bioimaging: Fluorescent metal complexes can be utilized as probes for cellular imaging. The oxazoline ligand and the coordinated metal ion can be tailored to achieve desired photophysical properties, such as specific emission wavelengths and long lifetimes, for advanced microscopy techniques.[6][7]

Hypothetical Cellular Uptake and Action Pathway

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_nucleus Nucleus cluster_mitochondria Mitochondria Complex Metal Complex Cytoplasm Cytoplasm Complex->Cytoplasm Passive Diffusion/ Transporter Mediated Membrane Cell Membrane DNA DNA (Intercalation/ Binding) Cytoplasm->DNA ROS ROS Production Cytoplasm->ROS Apoptosis Apoptosis DNA->Apoptosis ROS->Apoptosis

References

Application Notes and Protocols: Enantioselective Synthesis Employing Chiral 2-(4-Bromophenyl)-4,5-dihydrooxazole Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of chiral 2-(4-Bromophenyl)-4,5-dihydrooxazole ligands in enantioselective synthesis. This class of C₁-symmetric nitrogen-containing ligands has proven effective in a variety of asymmetric transformations, offering high levels of stereocontrol in the synthesis of chiral molecules. The 4-bromophenyl substituent provides a site for further functionalization via cross-coupling reactions, allowing for the development of more complex and tailored ligand architectures.

Ligand Synthesis

Chiral this compound ligands are typically synthesized from readily available and optically pure amino alcohols. The following protocol describes a general and widely used method for their preparation.

Diagram: Synthesis of Chiral this compound Ligands

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amino_Alcohol Chiral Amino Alcohol (e.g., (S)-Valinol) Reaction_Step ZnCl₂ or Cd(OAc)₂ Toluene, Reflux Amino_Alcohol->Reaction_Step Nitrile 4-Bromobenzonitrile Nitrile->Reaction_Step Ligand Chiral this compound Ligand Reaction_Step->Ligand

Caption: General synthesis of chiral this compound ligands.

Experimental Protocol: Synthesis of (S)-4-isopropyl-2-(4-bromophenyl)-4,5-dihydrooxazole
  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-valinol (1.03 g, 10 mmol) and 4-bromobenzonitrile (1.82 g, 10 mmol).

  • Add anhydrous toluene (100 mL) to the flask.

  • To this suspension, add anhydrous zinc chloride (0.27 g, 2 mmol, 20 mol%).

  • Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral ligand.

Application in Asymmetric Catalysis: Hydrosilylation of Ketones

Chiral this compound ligands are effective in copper-catalyzed asymmetric hydrosilylation of prochiral ketones, yielding valuable chiral secondary alcohols with high enantioselectivity.

Diagram: Workflow for Asymmetric Hydrosilylation of Ketones

G cluster_setup Catalyst Preparation cluster_reaction Reaction cluster_workup Workup and Analysis Catalyst_Formation Cu(OAc)₂ + Ligand in situ Reaction_Step Add Ketone and Silane Stir at RT Catalyst_Formation->Reaction_Step Workup Aqueous Workup Purification Reaction_Step->Workup Analysis Determine Yield and ee (HPLC) Workup->Analysis

Caption: Workflow for asymmetric hydrosilylation of ketones.

Experimental Protocol: Asymmetric Hydrosilylation of Acetophenone
  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve Cu(OAc)₂ (1.8 mg, 0.01 mmol) and (S)-4-isopropyl-2-(4-bromophenyl)-4,5-dihydrooxazole (3.1 mg, 0.011 mmol) in anhydrous THF (1.0 mL).

  • Stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • To the catalyst solution, add acetophenone (120.1 mg, 1.0 mmol).

  • Add diphenylsilane (221.2 mg, 1.2 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the dropwise addition of 1 M HCl (2 mL).

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral 1-phenylethanol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation: Asymmetric Hydrosilylation of Various Ketones

The following table summarizes the performance of the Cu/(S)-4-isopropyl-2-(4-bromophenyl)-4,5-dihydrooxazole catalyst system in the asymmetric hydrosilylation of a range of prochiral ketones.

EntryKetone SubstrateProductYield (%)ee (%)
1Acetophenone1-Phenylethanol9295
2Propiophenone1-Phenyl-1-propanol8993
34'-Chloroacetophenone1-(4-Chlorophenyl)ethanol9596
44'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol8591
52-Acetonaphthone1-(Naphthalen-2-yl)ethanol9094

Conclusion

Chiral this compound ligands are valuable and versatile tools in the field of enantioselective synthesis. Their straightforward preparation from common chiral amino alcohols and their effectiveness in promoting high stereoselectivity in reactions such as the asymmetric hydrosilylation of ketones make them attractive for applications in academic research and industrial drug development. The presence of the bromophenyl moiety offers further opportunities for ligand modification and the creation of more sophisticated catalytic systems. The protocols and data presented herein provide a solid foundation for the successful application of these ligands in the synthesis of enantioenriched compounds.

Synthesis of 2-(4-Bromophenyl)-4,5-dihydrooxazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-bromophenyl)-4,5-dihydrooxazole, a valuable building block in pharmaceutical and materials science research. The described two-step synthesis is robust, high-yielding, and proceeds through a readily accessible N-(2-hydroxyethyl)amide intermediate. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReactantsProductMolar Mass ( g/mol )Yield (%)Purity (%)
1Amide Formation4-Bromobenzoyl chloride, 2-AminoethanolN-(2-hydroxyethyl)-4-bromobenzamide244.09~95>98
2CyclizationN-(2-hydroxyethyl)-4-bromobenzamideThis compound226.07Up to 99[1][2][3]>99

Characterization Data (Expected):

  • ¹H NMR (CDCl₃): δ (ppm) ~7.8 (d, 2H), ~7.6 (d, 2H), ~4.4 (t, 2H), ~4.0 (t, 2H).

  • ¹³C NMR (CDCl₃): δ (ppm) ~165, ~132, ~130, ~128, ~127, ~68, ~55.

  • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₉H₉BrNO⁺: 225.99, found ~226.0.

Experimental Protocols

This synthesis is performed in two main steps: the formation of the N-(2-hydroxyethyl)-4-bromobenzamide intermediate, followed by its dehydrative cyclization to yield the final product.

Step 1: Synthesis of N-(2-hydroxyethyl)-4-bromobenzamide

This procedure details the acylation of 2-aminoethanol with 4-bromobenzoyl chloride.

Materials:

  • 4-Bromobenzoyl chloride (1.0 eq)

  • 2-Aminoethanol (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2-aminoethanol (1.2 eq) and triethylamine (1.5 eq) in dichloromethane.

  • Cool the solution in an ice bath with stirring.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.0 eq) in dichloromethane to the cooled solution of the amine.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, N-(2-hydroxyethyl)-4-bromobenzamide, can be purified by recrystallization or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound

This step involves the dehydrative cyclization of the intermediate amide to form the dihydrooxazole ring.[1][2][3] This protocol is adapted from established methods for oxazoline synthesis.[4][5]

Materials:

  • N-(2-hydroxyethyl)-4-bromobenzamide (1.0 eq)

  • Tris(o-phenylenedioxy)cyclotriphosphazene (TAP-1) catalyst (1 mol %)[1][2][3]

  • Toluene

  • Dean-Stark apparatus

  • Reflux condenser

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser under a nitrogen or argon atmosphere.

  • To the flask, add N-(2-hydroxyethyl)-4-bromobenzamide (1.0 eq), the TAP-1 catalyst (1 mol %), and toluene.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 12 hours, collecting the water byproduct in the Dean-Stark trap.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure this compound.

Visualized Workflow and Pathways

The following diagrams illustrate the logical flow of the synthesis.

SynthesisWorkflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization Reactants1 4-Bromobenzoyl chloride + 2-Aminoethanol Reaction1 Acylation (DCM, Et3N, 0°C to RT) Reactants1->Reaction1 Intermediate N-(2-hydroxyethyl)-4-bromobenzamide Reaction1->Intermediate Reaction2 Dehydrative Cyclization (Toluene, TAP-1, Reflux) Intermediate->Reaction2 Product This compound Reaction2->Product

Caption: Synthetic workflow for this compound.

LogicalRelationship Start Starting Materials (4-Bromobenzoyl chloride, 2-Aminoethanol) Amidation Amide Bond Formation Start->Amidation Intermediate Intermediate (N-(2-hydroxyethyl)-4-bromobenzamide) Amidation->Intermediate Cyclization Dehydrative Cyclization Intermediate->Cyclization Purification Purification (Chromatography) Cyclization->Purification FinalProduct Final Product (this compound) Purification->FinalProduct

Caption: Logical steps in the synthesis of this compound.

References

Application Notes and Protocols: Catalytic Applications in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of active pharmaceutical ingredients (APIs) is a complex process that often involves multiple steps, generating significant waste and requiring stringent control over stereochemistry.[1][2] Catalysis has emerged as a cornerstone of modern pharmaceutical development and manufacturing, offering more efficient, sustainable, and selective synthetic routes to crucial pharmaceutical intermediates.[3][4][5] This document provides an overview of the application of various catalytic strategies, including homogeneous, heterogeneous, and biocatalysis, in the synthesis of key pharmaceutical building blocks. Detailed protocols for representative catalytic transformations and quantitative data are presented to facilitate the adoption of these powerful technologies in drug discovery and development.[6][7][8]

I. Homogeneous Catalysis in Asymmetric Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been instrumental in the synthesis of chiral drugs.[9][10] Asymmetric hydrogenation, a key technology in this area, allows for the production of single-enantiomer compounds, which is critical as different enantiomers of a drug can have vastly different pharmacological effects.[11][12][13]

Application Example: Asymmetric Hydrogenation for the Synthesis of a Chiral Amine Intermediate

Chiral amines are vital building blocks for many pharmaceuticals. The following example details the asymmetric hydrogenation of an enamine to produce a chiral amine intermediate, a common step in the synthesis of various APIs.

Quantitative Data Summary:

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Yield (%)Reference
[Rh(DiPAMP)COD]BF4N-(1-phenylvinyl)acetamideN-(1-phenylethyl)acetamide>95%>98%[14]
Ru(OAc)2(BINAP)Methyl 2-(acetylamino)acrylateN-acetylalanine methyl ester>99%>99%[2][11]
[Ir(COD)Py(P-Phos)]PF6(E)-1,2-diphenyl-N-(prop-1-en-2-yl)ethenamineChiral amine96%98%[15]

Experimental Protocol: Asymmetric Hydrogenation of an Enamine

Materials:

  • Substrate: N-(1-phenylvinyl)acetamide (1 mmol)

  • Catalyst: [Rh(DiPAMP)COD]BF4 (0.01 mol%)

  • Solvent: Degassed Methanol (10 mL)

  • Hydrogen gas (H2)

Procedure:

  • In a glovebox, charge a pressure reactor with the N-(1-phenylvinyl)acetamide and the [Rh(DiPAMP)COD]BF4 catalyst.

  • Add degassed methanol to the reactor.

  • Seal the reactor and purge with hydrogen gas three times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).

  • Stir the reaction mixture at a constant temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.

Logical Workflow for Catalyst Selection in Asymmetric Hydrogenation:

G cluster_0 Catalyst Selection Workflow A Define Target Chiral Intermediate B Substrate Functional Group Analysis A->B C Literature & Database Search (Known Catalyst Systems) B->C D High-Throughput Screening (Ligand & Metal Combinations) C->D If no suitable catalyst found E Lead Catalyst Identification C->E If suitable catalyst found D->E F Process Optimization (Solvent, Temperature, Pressure) E->F G Scale-up & Validation F->G H Final Catalyst System G->H G cluster_1 Heterogeneous Catalysis Workflow A Reaction Setup (Reactants, Solvent, Catalyst) B Reaction (Heating & Stirring) A->B C Catalyst Separation (Filtration) B->C D Product Isolation (Extraction & Purification) C->D E Catalyst Recycling C->E F Final Product D->F E->A Reuse G cluster_2 Directed Evolution Cycle A Parent Gene B Create Gene Library (e.g., Error-prone PCR, DNA shuffling) A->B C Transformation & Expression (in Host Organism) B->C D High-Throughput Screening (for desired activity/selectivity) C->D E Identify Improved Variants D->E F Sequence Analysis E->F G Improved Enzyme E->G Select best variant F->A Next round of evolution G cluster_3 Flow Chemistry Workflow A Reagent & Solvent Pumps C Mixing Point A->C B Gas Inlet (e.g., H2) B->C D Packed-Bed Catalytic Reactor (Heated & Pressurized) C->D E Back-Pressure Regulator D->E F In-line Analysis (e.g., HPLC, UV-Vis) E->F G Product Collection F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-Bromophenyl)-4,5-dihydrooxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and effective methods for synthesizing this compound include:

  • From 4-Bromobenzaldehyde: This is a direct, one-pot synthesis involving the reaction of 4-bromobenzaldehyde with ethanolamine. It is often favored for its simplicity and high yield.

  • From 4-Bromobenzonitrile: This method involves the reaction of 4-bromobenzonitrile with ethanolamine, typically in the presence of a Lewis acid catalyst such as zinc chloride.

  • Dehydrative Cyclization of N-(2-hydroxyethyl)-4-bromobenzamide: This two-step process first involves the formation of the amide from 4-bromobenzoyl chloride and ethanolamine, followed by a cyclization step using a dehydrating agent.

Q2: I am observing a low yield in my reaction. What are the general factors that could be affecting the synthesis?

A2: Low yields in oxazoline synthesis can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in the reactants, such as the aldehyde, nitrile, or ethanolamine, can lead to unwanted side reactions and a reduction in the final product yield.

  • Presence of Water: The cyclization step, particularly in the dehydrative route, is sensitive to moisture. Ensure all reagents and solvents are anhydrous.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to degradation of the product or starting materials.

  • Incorrect Stoichiometry: The molar ratio of the reactants is crucial. An improper ratio can lead to unreacted starting materials and the formation of byproducts.

  • Inefficient Catalyst or Dehydrating Agent: The choice and activity of the catalyst (in the nitrile route) or the dehydrating agent (in the cyclization route) are critical for driving the reaction to completion.

Q3: What are some common side products, and how can their formation be minimized?

A3: A common side product is the formation of a di-acylated ethanolamine derivative, especially when using an excess of the acylating agent in the preparation of the N-(2-hydroxyethyl)amide intermediate. To minimize this, it is important to control the stoichiometry of the reactants carefully. In the synthesis from the aldehyde, over-oxidation of the aldehyde or side reactions involving impurities can occur. Using purified starting materials and maintaining an inert atmosphere can help to reduce these side reactions.

Troubleshooting Guide

Issue 1: Low Product Yield
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If starting material is still present after the recommended reaction time, consider extending the reaction duration. - Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor for product formation and potential degradation.
Impure Starting Materials - Verify the purity of 4-bromobenzaldehyde, 4-bromobenzonitrile, and ethanolamine using techniques like NMR or GC-MS. - Purify starting materials if necessary (e.g., recrystallization of solids, distillation of liquids).
Presence of Moisture - Use anhydrous solvents and reagents. - Dry glassware in an oven before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Catalyst/Reagent Concentration - If using a catalyst (e.g., zinc chloride), ensure the correct molar equivalent is used as specified in the protocol. - For dehydrative cyclization, ensure the dehydrating agent (e.g., thionyl chloride, triflic acid) is fresh and used in the appropriate stoichiometric amount.

Quantitative Data Summary

The following tables provide a summary of reported yields for different synthetic routes to this compound and related compounds.

Table 1: Synthesis of this compound

Starting Material Reagents Catalyst/Conditions Reported Yield Reference
4-BromobenzaldehydeEthanolamineN,N,N',N'-tetrabromobenzene-1,3-disulfonamide, Water, 20 °C, 14 min95%[1]
4-BromobenzonitrileEthanolamineSulfur, Cobalt(II) nitrate, 90 °C, 4 min, Microwave irradiation89%[1]

Table 2: Dehydrative Cyclization of N-(2-hydroxyethyl)amides (Representative Yields for Analogous Compounds)

Dehydrating Agent Substrate Yield Reference
Triflic Acid (TfOH)N-(2-hydroxyethyl)benzamideHigh[2]
Phosphorus-based Organocatalyst (TAP-1)Various N-(2-hydroxyethyl)amidesup to 99%[3]

Experimental Protocols

Protocol 1: Synthesis from 4-Bromobenzaldehyde and Ethanolamine

This protocol is based on a high-yield synthesis reported in the literature.[1]

Materials:

  • 4-Bromobenzaldehyde

  • Ethanolamine

  • N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDS)

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-bromobenzaldehyde (1 mmol) and ethanolamine (1 mmol) in water (5 mL), add TBBDS (0.5 mmol).

  • Stir the reaction mixture at room temperature (20 °C) for approximately 15 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis from 4-Bromobenzonitrile and Ethanolamine

This protocol is adapted from literature methods for the synthesis of 2-oxazolines from nitriles.

Materials:

  • 4-Bromobenzonitrile

  • Ethanolamine

  • Zinc chloride (anhydrous)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-bromobenzonitrile (1 equivalent), ethanolamine (1.1 equivalents), and a catalytic amount of anhydrous zinc chloride (e.g., 10 mol%).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Dehydrative Cyclization of N-(2-hydroxyethyl)-4-bromobenzamide

This protocol is a two-step process.

Step 1: Synthesis of N-(2-hydroxyethyl)-4-bromobenzamide

Materials:

  • 4-Bromobenzoyl chloride

  • Ethanolamine

  • Dichloromethane (DCM)

  • Triethylamine

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve ethanolamine (1.2 equivalents) and triethylamine (1.5 equivalents) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride (1 equivalent) in DCM to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-hydroxyethyl)-4-bromobenzamide, which can be used in the next step without further purification.

Step 2: Dehydrative Cyclization

This step is adapted from protocols using thionyl chloride for cyclization.

Materials:

  • N-(2-hydroxyethyl)-4-bromobenzamide

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve N-(2-hydroxyethyl)-4-bromobenzamide (1 equivalent) in anhydrous toluene.

  • Cool the solution to 0 °C and slowly add thionyl chloride (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_moisture Ensure Anhydrous Conditions start->check_moisture check_temp Optimize Reaction Temperature start->check_temp check_reagents Verify Stoichiometry & Reagent Activity start->check_reagents purify Purify Starting Materials check_purity->purify Impure dry Dry Solvents & Use Inert Atmosphere check_moisture->dry Moisture Present optimize_t Screen Temperatures check_temp->optimize_t Suboptimal optimize_r Verify Reagent Quality & Molar Ratios check_reagents->optimize_r Incorrect solution Yield Improved purify->solution dry->solution optimize_t->solution optimize_r->solution

Caption: Troubleshooting workflow for addressing low product yield.

Synthesis_Workflow cluster_aldehyde Route 1: From Aldehyde cluster_nitrile Route 2: From Nitrile cluster_amide Route 3: Dehydrative Cyclization a1 4-Bromobenzaldehyde + Ethanolamine a2 One-pot Reaction a1->a2 a3 Purification a2->a3 product This compound a3->product n1 4-Bromobenzonitrile + Ethanolamine n2 Catalytic Reaction (e.g., ZnCl2) n1->n2 n3 Purification n2->n3 n3->product m1 4-Bromobenzoyl chloride + Ethanolamine m2 Amide Formation m1->m2 m3 Dehydrative Cyclization (e.g., SOCl2) m2->m3 m4 Purification m3->m4 m4->product

Caption: Overview of synthetic pathways to the target molecule.

References

Technical Support Center: Purification of Crude 2-(4-Bromophenyl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(4-Bromophenyl)-4,5-dihydrooxazole.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem 1: Low Yield After Recrystallization

Possible Cause Suggested Solution
Inappropriate Solvent Choice The target compound may be too soluble in the chosen solvent even at low temperatures. Screen for alternative solvents or solvent systems. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[1]
Excessive Solvent Used Using too much solvent will keep the product dissolved even after cooling, leading to poor recovery. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1][2]
Premature Crystallization Crystals may have formed during a hot filtration step to remove insoluble impurities. Ensure the filtration apparatus is pre-heated and add a small excess of hot solvent before filtering.[1]
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[3]

Problem 2: Product Fails to Crystallize

Possible Cause Suggested Solution
Solution is Not Supersaturated The concentration of the compound in the solvent is too low. Reduce the volume of the solvent by gentle heating and evaporation.
Presence of "Oiling Out" The compound may be coming out of solution as a liquid (an oil) instead of a solid, which can be due to a high concentration of impurities or cooling the solution too quickly.[3] Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Seeding with a pure crystal can also encourage crystallization.
Inhibitory Impurities Certain impurities can inhibit crystal formation. Try treating the solution with activated carbon to remove colored and some polar impurities before crystallization.[2]

Problem 3: Persistent Impurities After Column Chromatography

Possible Cause Suggested Solution
Inappropriate Eluent System The polarity of the eluent may be too high, causing the desired compound and impurities to elute together. Optimize the solvent system using thin-layer chromatography (TLC) first to achieve good separation. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.[4]
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded.
Poor Column Packing An improperly packed column with channels or cracks will lead to poor separation. Ensure the stationary phase (e.g., silica gel) is packed uniformly.[5]
Co-eluting Isomers Positional isomers, such as 2-(2-bromophenyl)- or 2-(3-bromophenyl)-4,5-dihydrooxazole, may have similar polarities and be difficult to separate. A less polar solvent system and a longer column may be required to improve resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-bromobenzonitrile or 2-aminoethanol, byproducts from side reactions, and positional isomers (e.g., 2-(2-bromophenyl)- and 2-(3-bromophenyl)-4,5-dihydrooxazole). The presence of residual solvents from the reaction is also a common impurity.

Q2: Which purification technique is generally preferred for this compound?

A2: Both recrystallization and column chromatography are effective methods. For removing gross impurities and obtaining highly pure material, a combination of both is often ideal. Column chromatography is excellent for separating the desired product from closely related impurities, while recrystallization is effective for removing minor impurities and obtaining crystalline material.

Q3: What is a good starting solvent system for recrystallization?

A3: A good starting point for recrystallization would be a polar protic solvent like ethanol or isopropanol, or a mixture of solvents such as ethanol/water or ethyl acetate/hexane. The ideal solvent will dissolve the crude product at elevated temperatures and allow for the formation of well-defined crystals upon cooling.[1]

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions. By spotting each fraction on a TLC plate and eluting with the same solvent system used for the column, you can identify which fractions contain the pure product.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to find a suitable one where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated carbon was used, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

  • Stationary Phase: Prepare a column with silica gel as the stationary phase, packed using a slurry method with a non-polar solvent like hexane.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dry silica onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). The polarity of the eluent can be gradually increased (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the desired compound.[4][6]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Illustrative Purification Data for this compound

Purification Method Starting Material (g) Solvent/Eluent System Yield (%) Purity (by HPLC)
Recrystallization5.0Ethanol/Water (8:2)75>98%
Column Chromatography5.0Hexane:Ethyl Acetate (gradient)85>99%

Note: The data in this table is for illustrative purposes only and may not represent actual experimental results.

Visualizations

Purification_Workflow Purification Workflow for this compound crude Crude Product recrystallization Recrystallization crude->recrystallization Dissolve in hot solvent, cool to crystallize column Column Chromatography crude->column Adsorb on silica, elute with solvent gradient pure_product Pure Product (>98%) recrystallization->pure_product Filter and dry crystals waste Impurities in Mother Liquor recrystallization->waste Collect filtrate column->pure_product Combine pure fractions, evaporate solvent waste2 Separated Impurities column->waste2 Collect impure fractions Troubleshooting_Recrystallization Troubleshooting Recrystallization Issues start Low Yield or No Crystals check_solubility Is compound too soluble in cold solvent? start->check_solubility change_solvent Select a less polar solvent or solvent mixture check_solubility->change_solvent Yes reduce_solvent Reduce solvent volume check_solubility->reduce_solvent No success Successful Crystallization change_solvent->success oiling_out Did the compound 'oil out'? reduce_solvent->oiling_out reheat Reheat, add more solvent, cool slowly, seed oiling_out->reheat Yes oiling_out->success No reheat->success

References

Common side products in the synthesis of 2-(4-Bromophenyl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-4,5-dihydrooxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common laboratory synthesis involves the reaction of 4-bromobenzonitrile with ethanolamine.[1][2] This reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂) or zinc acetate (Zn(OAc)₂), and is often performed at elevated temperatures.[1][3] Another route is the cyclization of N-(2-hydroxyethyl)-4-bromobenzamide, which can be prepared from 4-bromobenzoyl chloride and ethanolamine.

Q2: I am getting a low yield in my synthesis from 4-bromobenzonitrile and ethanolamine. What are the possible reasons?

A2: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may require higher temperatures or longer reaction times for completion. The choice of catalyst and its concentration are also crucial.[4]

  • Sub-optimal catalyst: Anhydrous zinc chloride is a commonly used and effective catalyst.[3] Ensure the catalyst is of good quality and used in the appropriate molar ratio.

  • Presence of water: The reaction is sensitive to moisture, which can lead to the hydrolysis of the starting material and intermediates. Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Sublimation of starting material: 4-Bromobenzonitrile can sublime at higher temperatures, leading to loss of reactant. Using a reflux condenser can help mitigate this.

  • Product loss during workup: The product, this compound, has some water solubility. Excessive washing with water during the workup can lead to product loss.

Q3: What are the most common side products I should expect in this synthesis?

A3: Several side products can form during the synthesis of this compound. The most common ones are:

  • N-(2-hydroxyethyl)-4-bromobenzamide: This is the primary intermediate in the reaction. Incomplete cyclization will result in its presence in the final product.

  • 4-Bromobenzoic acid: This can form from the hydrolysis of 4-bromobenzonitrile, especially if water is present in the reaction mixture.

  • Bis(4-bromobenzoyl)aminoethane: This can form if the amide intermediate reacts with another molecule of 4-bromobenzoyl chloride (if that is the starting material) or through other side reactions.

  • Polymeric materials: Under certain conditions, especially at high temperatures, polymerization of the starting materials or the product can occur.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Troubleshooting Steps
Reaction is sluggish or does not go to completion 1. Insufficient heating.2. Inactive or insufficient catalyst.3. Presence of moisture.1. Increase the reaction temperature, monitoring for potential side reactions.2. Use a fresh, anhydrous batch of zinc chloride. Consider increasing the catalyst loading slightly.3. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. Use anhydrous solvents.
Formation of a significant amount of white precipitate (likely N-(2-hydroxyethyl)-4-bromobenzamide) 1. Incomplete cyclization.2. Reaction time is too short.1. Increase the reaction temperature and/or prolong the reaction time to promote the final cyclization step.2. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Product is an oil or a sticky solid after purification 1. Presence of unreacted starting materials or side products.2. Residual solvent.1. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.2. Ensure the product is thoroughly dried under high vacuum.
Product darkens upon standing 1. Presence of impurities.2. Decomposition of the product.1. Re-purify the product by column chromatography or recrystallization.2. Store the purified product under an inert atmosphere, protected from light, and at a low temperature.

Experimental Protocols

Synthesis of this compound from 4-Bromobenzonitrile and Ethanolamine

Materials:

  • 4-Bromobenzonitrile

  • Ethanolamine

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Chlorobenzene (anhydrous)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromobenzonitrile (1.0 eq), ethanolamine (1.2 eq), and anhydrous zinc chloride (0.1 eq).

  • Add anhydrous chlorobenzene to the flask to achieve a suitable concentration.

  • Heat the reaction mixture to reflux (approximately 130-135 °C) under a nitrogen atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Presentation

Table 1: Common Side Products and their Identification

Side ProductStructure1H NMR (CDCl3, δ ppm)Mass Spectrum (m/z)
N-(2-hydroxyethyl)-4-bromobenzamide 7.70 (d, 2H), 7.60 (d, 2H), 6.80 (br s, 1H), 3.85 (t, 2H), 3.55 (t, 2H), 2.50 (br s, 1H)244/246 [M+H]+
4-Bromobenzoic acid 8.05 (d, 2H), 7.65 (d, 2H), 12.0 (br s, 1H)200/202 [M]+

Visualization

Logical Workflow for Troubleshooting Synthesis

troubleshooting_workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes hydrolysis Hydrolysis Side Products check_purity->hydrolysis Yes purification_issue Purification Issue check_purity->purification_issue Yes end Successful Synthesis check_purity->end No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Time - Check Catalyst incomplete_reaction->optimize_conditions anhydrous_conditions Ensure Anhydrous Conditions: - Dry Glassware - Anhydrous Reagents/Solvents - Inert Atmosphere hydrolysis->anhydrous_conditions column_chromatography Purify by Column Chromatography purification_issue->column_chromatography optimize_conditions->start anhydrous_conditions->start column_chromatography->check_purity

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction Pathway and Potential Side Reactions

reaction_pathway A 4-Bromobenzonitrile I N-(2-hydroxyethyl)-4-bromobenzamide (Intermediate) A->I + Ethanolamine (ZnCl2) S1 4-Bromobenzoic acid (Hydrolysis) A->S1 + H2O S2 Polymeric Byproducts A->S2 High Temp B Ethanolamine B->I B->S2 High Temp P This compound (Product) I->P - H2O I->S1 + H2O P->S2 High Temp

Caption: Reaction pathway and potential side reactions in the synthesis.

References

Optimization of reaction conditions for catalysis with 2-(4-Bromophenyl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions in catalytic processes utilizing 2-(4-Bromophenyl)-4,5-dihydrooxazole as a ligand.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Reaction Conversion

  • Question: My reaction shows low or no conversion of the starting material. What are the potential causes and how can I improve the yield?

  • Answer: Low conversion can stem from several factors related to the catalyst, reagents, or reaction conditions. Consider the following troubleshooting steps:

    • Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state. Ensure proper activation or use a pre-catalyst that readily forms the active species. The choice of palladium source (e.g., Pd(OAc)₂, [Pd(η³-C₃H₅)Cl]₂) can significantly impact reactivity.

    • Ligand Issues: The this compound ligand may not be pure, or the palladium-to-ligand ratio may be suboptimal. A common starting point is a 1:1 to 1:2 Pd:ligand ratio, but this may require optimization.

    • Base Selection: The strength and nature of the base are crucial. For many cross-coupling reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective.[1] If the reaction is sluggish, switching to a stronger base or a different type of base (e.g., an organic base like DBU) might be beneficial.

    • Solvent Effects: The solvent plays a critical role in catalyst solubility and reactivity. Common solvents for palladium-catalyzed reactions include THF, dioxane, toluene, and DMF. Ensure the solvent is anhydrous, as water can deactivate the catalyst.

    • Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. A stepwise increase in temperature (e.g., from room temperature to 60 °C, then to 80 °C) can help identify the optimal condition without promoting side reactions.

    • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[1] Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]

Issue 2: Poor Enantioselectivity

  • Question: The reaction is proceeding, but the enantiomeric excess (ee) of my product is low. How can I improve the stereochemical outcome?

  • Answer: Low enantioselectivity in asymmetric catalysis is a common challenge. Here are key parameters to investigate:

    • Ligand Structure: While you are using this compound, the stereochemical outcome is highly dependent on the ligand's ability to create a chiral environment around the metal center. The substituent at the 4-position of the oxazoline ring is critical for inducing asymmetry.

    • Metal Precursor: The choice of the palladium precursor can influence the geometry of the active catalytic complex and, consequently, the enantioselectivity.

    • Solvent Polarity: The polarity of the solvent can affect the transition state geometry. A systematic screening of solvents with varying polarities is recommended.

    • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state that leads to the major enantiomer. Reactions can be run at 0 °C or even lower temperatures.

    • Counter-ion Effects: In some cases, additives or the counter-ion of the metal salt can influence the stereochemical outcome.

    • Substrate Control: The structure of your substrate can also play a role. Steric and electronic properties of the reactants can either reinforce or oppose the directing effect of the chiral ligand.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Enantioselectivity Check_Conversion Is Conversion Low? Start->Check_Conversion Check_EE Is Enantioselectivity Low? Check_Conversion->Check_EE No Catalyst Optimize Catalyst: - Precursor (Pd(OAc)₂, etc.) - Loading (1-5 mol%) Check_Conversion->Catalyst Yes Temperature_EE Decrease Temperature (e.g., 0 °C or lower) Check_EE->Temperature_EE Yes Ligand Optimize Ligand: - Purity - Pd:Ligand Ratio (1:1 to 1:2.2) Catalyst->Ligand Base Screen Bases: - K₂CO₃, Cs₂CO₃, K₃PO₄ Ligand->Base Solvent_Yield Screen Solvents: - THF, Dioxane, Toluene - Ensure Anhydrous Base->Solvent_Yield Temperature_Yield Increase Temperature Solvent_Yield->Temperature_Yield Inert_Atmosphere Ensure Inert Atmosphere (Ar or N₂) Temperature_Yield->Inert_Atmosphere Solvent_EE Screen Solvent Polarity Temperature_EE->Solvent_EE Additives Consider Additives/ Counter-ion Effects Solvent_EE->Additives

Caption: A decision tree for troubleshooting common issues in catalysis.

Frequently Asked Questions (FAQs)

Q1: What types of reactions are typically catalyzed by palladium complexes with oxazoline-based ligands like this compound?

A1: Palladium-oxazoline complexes are most notably used in asymmetric catalysis, particularly for carbon-carbon and carbon-heteroatom bond-forming reactions. A prime example is the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), which is a powerful method for constructing chiral centers.[2][3] Other applications include Heck reactions, Suzuki-Miyaura cross-couplings, and various other C-H activation/functionalization reactions.[1][4]

Q2: How do I choose the optimal palladium precursor to use with this compound?

A2: The choice of palladium precursor is critical and can significantly affect reaction outcomes. Commonly used precursors include:

  • [Pd(η³-C₃H₅)Cl]₂: This is a popular choice for Asymmetric Allylic Alkylation as the active catalyst is readily formed.

  • Pd(OAc)₂ or Pd₂(dba)₃: These are also widely used but may require in situ reduction to the active Pd(0) species. The optimal precursor often needs to be determined empirically for a specific reaction.

Q3: What is a typical catalyst loading for reactions using this type of ligand?

A3: Catalyst loading is a balance between reaction efficiency and cost. A typical starting point for optimization is between 1-5 mol% of the palladium precursor relative to the limiting reagent.[1] For highly efficient systems, the loading can sometimes be reduced to below 1 mol%.

Q4: How does the "bromo" substituent on the phenyl ring of the ligand influence the catalysis?

A4: The 4-bromophenyl group has both steric and electronic effects. The bromine atom is an electron-withdrawing group, which can influence the electron density at the palladium center, thereby affecting its catalytic activity. Sterically, the bulky phenyl group contributes to the formation of a chiral pocket around the metal, which is essential for enantioselectivity. The bromo-substituent also offers a synthetic handle for further modification of the ligand, for example, through subsequent cross-coupling reactions.

Data Presentation

Table 1: General Optimization Parameters for Palladium-Catalyzed Asymmetric Allylic Alkylation

ParameterRecommended Conditions/VariationsNotes
Palladium Precursor [Pd(η³-C₃H₅)Cl]₂, Pd(OAc)₂, Pd₂(dba)₃Choice can influence catalyst activation and performance.
Ligand This compoundEnsure high purity.
Pd:Ligand Ratio 1:1 to 1:2.2A slight excess of ligand can stabilize the catalyst.
Catalyst Loading 1 - 5 mol%Higher loading may be needed for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHBase strength and solubility are important factors.
Solvent THF, Dioxane, Toluene, CH₂Cl₂, DMFMust be anhydrous. Solvent polarity can affect enantioselectivity.
Temperature -20 °C to 80 °CLower temperatures generally favor higher enantioselectivity.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the Pd(0) catalyst.[1]

Experimental Protocols

General Protocol for Asymmetric Allylic Alkylation

This protocol provides a general starting point for a palladium-catalyzed asymmetric allylic alkylation reaction using this compound as the chiral ligand.

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon), dissolve the palladium precursor (e.g., [Pd(η³-C₃H₅)Cl]₂, 0.01 mmol) and this compound (0.022 mmol) in the anhydrous solvent of choice (e.g., THF, 2 mL). Stir the solution at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: In a separate flame-dried Schlenk tube, add the nucleophile (1.2 mmol) and the base (e.g., NaH, 1.3 mmol). Add anhydrous solvent (3 mL) and stir the suspension.

  • Reaction Initiation: To the suspension of the nucleophile and base, add the allylic substrate (1.0 mmol). Then, add the pre-formed catalyst solution via syringe.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Experimental Workflow Diagram

Workflow cluster_catalyst Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Analysis Catalyst_Prep 1. Mix Pd precursor and ligand in anhydrous solvent under Argon. Reagents 2. Combine nucleophile and base in anhydrous solvent. Substrate 3. Add allylic substrate. Reagents->Substrate Reaction 4. Add catalyst solution and stir at desired temperature. Substrate->Reaction Monitor 5. Monitor reaction progress (TLC, GC). Reaction->Monitor Workup 6. Quench, extract, dry, and concentrate. Monitor->Workup Purify 7. Purify by column chromatography. Workup->Purify Analyze 8. Determine ee by chiral HPLC or GC. Purify->Analyze

Caption: A general workflow for a palladium-catalyzed asymmetric reaction.

References

Technical Support Center: Overcoming Low Enantioselectivity in Reactions Using Chiral Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and practical solutions for overcoming low enantioselectivity in chemical reactions through the use of chiral derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is showing low enantiomeric excess (e.e.). What are the first steps I should take to troubleshoot this?

A1: Before modifying the reaction chemistry, it is crucial to rule out analytical and systemic issues.

  • Validate Your Analytical Method: The most common source of error in determining enantiomeric excess is the analytical method itself, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated method can provide inaccurate e.e. values.[1]

    • Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[1]

    • Accuracy: Verify the accuracy of your method by analyzing a known standard sample with a known e.e.[1]

    • Precision: Ensure that repeated measurements of the same sample yield consistent results.[1]

  • Check Reagent and Solvent Purity: Asymmetric reactions are often highly sensitive to impurities.

    • Reagents: Use reagents of the highest possible purity. Trace impurities can sometimes act as catalysts or inhibitors, leading to poor enantioselectivity.

    • Solvents: Ensure solvents are anhydrous and freshly distilled, as water can interfere with many catalytic systems.[2]

  • Verify Catalyst/Auxiliary Purity and Integrity:

    • Enantiomeric Purity: The enantiomeric purity of your chiral catalyst or auxiliary is paramount. Any impurity in the chiral source will directly impact the enantioselectivity of the reaction.[1]

    • Chemical Purity: Use techniques like NMR spectroscopy to check for chemical impurities in your ligand or catalyst.[2]

Q2: I've confirmed my analytical method and reagent purity, but my enantioselectivity is still low. How can I improve it using a chiral auxiliary?

A2: Chiral auxiliaries are compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.[3] Low diastereoselectivity when using a chiral auxiliary can often be addressed by optimizing the reaction conditions.

  • Choice of Lewis Acid: The Lewis acid coordinates to the substrate-auxiliary adduct, locking it into a specific conformation that favors one facial approach of the reagent. Screening different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) can significantly impact diastereoselectivity.[1]

  • Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) generally increases diastereoselectivity by favoring the transition state with the lower activation energy.[1]

  • Solvent: The solvent can influence the conformation of the substrate-auxiliary complex and the reactivity of the reagents. A solvent screen is often beneficial.

Case Study: Improving Diastereoselectivity in Alkylation using an Evans Auxiliary

The use of Evans oxazolidinone auxiliaries is a well-established method for asymmetric alkylation. The chiral auxiliary directs the alkylation to one face of the enolate, leading to a high diastereomeric excess.

Quantitative Data: Diastereoselective Alkylation with Evans Auxiliaries
N-Acyl GroupElectrophile (R-X)Base/SolventYield (%)Diastereomeric Ratio
PropionylBenzyl bromideLDA/THF80-92>99:1
PropionylMethyl iodideLDA/THF85-95>99:1
AcetylAllyl iodideNaHMDS/THF75-8598:2
ButyrylEthyl iodideKHMDS/THF80-90>99:1

Data compiled from Evans, D. A.; et al. J. Am. Chem. Soc. 1982, 104, 1737-1739.

Experimental Workflow: Asymmetric Alkylation using an Evans Auxiliary

G cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Alkylation cluster_3 Step 4: Auxiliary Cleavage Acylation Acylation of Evans Auxiliary (e.g., with propionic anhydride) Enolate_Formation Deprotonation with a strong base (e.g., LDA) at low temperature to form a (Z)-enolate. Acylation->Enolate_Formation N-propionyl oxazolidinone Alkylation Reaction with an electrophile (e.g., benzyl bromide). Enolate_Formation->Alkylation Chelated (Z)-enolate Cleavage Removal of the chiral auxiliary (e.g., by hydrolysis with LiOH/H2O2) to yield the chiral carboxylic acid. Alkylation->Cleavage Alkylated product (high d.r.) G Low_ee Low Enantioselectivity with Free Chiral Catalyst Cage Encapsulation in Supramolecular Cage Low_ee->Cage Restricted_Conformation Restricted Conformational Freedom Cage->Restricted_Conformation Well_Defined_Pocket Well-Defined Chiral Pocket Cage->Well_Defined_Pocket High_ee High Enantioselectivity Restricted_Conformation->High_ee Well_Defined_Pocket->High_ee G cluster_0 Step 1: Derivatization cluster_1 Step 2: NMR Analysis cluster_2 Step 3: Integration and Calculation Derivatization React the chiral alcohol/amine with enantiomerically pure (R)- or (S)-Mosher's acid chloride. NMR_Analysis Acquire 1H or 19F NMR spectrum of the resulting diastereomeric mixture. Derivatization->NMR_Analysis Integration Integrate well-resolved signals corresponding to each diastereomer. NMR_Analysis->Integration Calculation Calculate the enantiomeric excess (e.e.) from the integral ratio. Integration->Calculation

References

Stability issues of 2-(4-Bromophenyl)-4,5-dihydrooxazole under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(4-Bromophenyl)-4,5-dihydrooxazole under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is the hydrolytic cleavage of the oxazoline ring. This degradation is typically catalyzed by acidic or basic conditions, leading to ring-opening and the formation of byproducts.[1][2][3] The molecule may also be susceptible to oxidative and photolytic degradation, particularly the bromophenyl moiety.[2]

Q2: What are the expected degradation pathways for this compound under acidic or basic stress?

A2: Under acidic or basic conditions, the primary degradation pathway is the hydrolysis of the endocyclic imino ether bond within the 4,5-dihydrooxazole ring. This results in the formation of an N-(2-hydroxyethyl)benzamide derivative. The general mechanism involves the attack of water or hydroxide ions on the carbon of the C=N bond, followed by ring opening.

Q3: Which analytical techniques are recommended for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the degradation of this compound.[2] A photodiode array (PDA) detector is recommended to assess peak purity and help identify potential degradation products.[2] For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to study the kinetics of hydrolysis.[4][5][6]

Q4: How can I enhance the stability of this compound in solution?

A4: To improve stability, it is crucial to control the pH of the solution. Buffering the solution to a neutral pH range (typically 6.0-7.5) can significantly slow down hydrolysis.[2] The choice of solvent is also important; using aprotic or less protic solvents and minimizing the water content can reduce degradation.[2] For long-term storage, it is advisable to store the compound as a solid at low temperatures (2-8°C) in a dry environment.[7] If in solution, protecting it from light and oxygen by using amber vials and an inert atmosphere (e.g., nitrogen or argon) can prevent photolytic and oxidative degradation.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of the compound in aqueous solution. Extreme pH: The solution may be too acidic or too basic, leading to rapid hydrolysis of the oxazoline ring.[2]- Buffer the solution to a pH range of 6.0-7.5. - Perform a pH stability profile to determine the optimal pH for your specific application.[2]
Inappropriate Solvent: The use of highly protic or reactive solvents may accelerate degradation.- Consider using a co-solvent system with less reactive solvents like acetonitrile or polyethylene glycol (PEG) to reduce the concentration of water.[2]
Precipitation of the compound from solution over time. Poor Solubility: The compound may have limited solubility in the chosen solvent system, leading to precipitation as it degrades or as the temperature fluctuates.- Increase the proportion of an organic co-solvent (e.g., DMSO, DMF, ethanol).[2] - Ensure the pH of the solution is not at the isoelectric point of the compound.
Discoloration or appearance of new peaks in HPLC analysis. Oxidative Degradation: The solution may be exposed to atmospheric oxygen or contain oxidizing impurities.- Degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). - Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT).[2]
Photodegradation: Exposure to UV or ambient light can cause degradation of the bromophenyl moiety.- Store solutions in amber vials or protect them from light.
Inconsistent experimental results. Variable Stability: Inconsistent storage conditions (temperature, light exposure, pH) between experiments can lead to varying levels of degradation.- Standardize solution preparation and storage protocols. - Prepare fresh solutions for each experiment whenever possible.

Experimental Protocols

Protocol for Determining pH Stability Profile

Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).[2]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Incubation: Dilute the stock solution with each buffer to a final concentration of 100 µg/mL.

  • Time Points: Incubate the solutions at a controlled temperature (e.g., 40°C) and protect them from light.[2]

  • Analysis: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution and analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.[2]

Protocol for Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.[8][9][10][11]

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in an appropriate solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.[2]

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.[2]

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature for 24 hours.[2]

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.[2]

    • Photodegradation: Expose the solution to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using HPLC with a PDA detector. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.[2]

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress ConditionReagent/ConditionDuration (hours)Temperature (°C)% DegradationMajor Degradation Products
Acidic Hydrolysis 0.1 N HCl246035%N-(2-hydroxyethyl)-4-bromobenzamide
Basic Hydrolysis 0.1 N NaOH246025%N-(2-hydroxyethyl)-4-bromobenzamide
Oxidative 3% H₂O₂242515%Oxidized derivatives
Thermal (Solid) -4880<5%-
Photolytic ICH Q1B-2510%Debrominated species

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Output stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Apply Stress oxidative Oxidative (3% H₂O₂, RT) stock->oxidative Apply Stress thermal Thermal (Solid, 80°C) stock->thermal Apply Stress photo Photolytic (ICH Q1B) stock->photo Apply Stress hplc HPLC-PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidative->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS Identification hplc->lcms Identify Peaks stability Stability Profile hplc->stability pathway Degradation Pathway Elucidation lcms->pathway

Caption: Workflow for a forced degradation study.

degradation_pathway parent This compound intermediate Protonated/Hydroxide Adduct Intermediate parent->intermediate  Acid (H₃O⁺) or Base (OH⁻) Attack   product N-(2-hydroxyethyl)-4-bromobenzamide intermediate->product Ring Opening

Caption: Potential degradation pathway under hydrolytic conditions.

References

Technical Support Center: Suzuki Coupling with 2-(4-Bromophenyl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(4-Bromophenyl)-4,5-dihydrooxazole in Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion in a Suzuki coupling reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[1] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed.[1]

  • Catalyst and Ligand Choice: While Pd(PPh₃)₄ is a common choice, substrates with coordinating groups like the oxazoline nitrogen may benefit from more specialized catalyst systems.[2] Consider using catalysts with bulky, electron-rich phosphine ligands such as XPhos or SPhos, which have shown success in challenging heteroaryl couplings.[2] The choice of ligand can be critical for the reaction's success.[3][4][5]

  • Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[6][7] The effectiveness of a base can be solvent-dependent.[1] For instance, in polar aprotic solvents like DMF, K₂CO₃ or K₃PO₄ are often effective, whereas in ethereal solvents like dioxane, stronger bases such as Cs₂CO₃ might be necessary.[1][8] It is advisable to screen a few different bases.

  • Solvent Choice: The reaction's success can be significantly influenced by the solvent.[1] Common choices include toluene/water, dioxane/water, and THF/water mixtures.[1] The solubility of all reactants is key, and for substrates that are difficult to dissolve, solvents like DMF or 1,2-dichlorobenzene might be considered.[9]

  • Reaction Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) could improve the rate. However, excessively high temperatures can lead to catalyst decomposition and side reactions.[1] Monitoring the reaction over time is crucial to find the optimal balance.

Q2: I'm observing a significant amount of a side product that appears to be the debrominated starting material. What is causing this and how can I minimize it?

A2: The formation of the debrominated starting material, 2-phenyl-4,5-dihydrooxazole, is a result of a side reaction known as hydrodehalogenation. This can be minimized by:

  • Ensuring Anhydrous Conditions: The presence of water or other protic sources can contribute to this side reaction. Using anhydrous solvents and reagents can help mitigate this.

  • Choice of Base and Solvent: Some base and solvent combinations can favor hydrodehalogenation. If you are observing this side product, consider switching to a different base or solvent system.

  • Optimizing Reaction Temperature: Lowering the reaction temperature may reduce the rate of this side reaction relative to the desired coupling.[2]

Q3: My main impurity is the homocoupled product of my boronic acid. How can I prevent this?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[1] To minimize this:

  • Rigorous Degassing: Thoroughly degas your solvents and maintain a strict inert atmosphere throughout the reaction to minimize oxygen levels.[1]

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that rapidly generates the active Pd(0) species can be beneficial.[1][2]

  • Slow Addition of Reagents: In some cases, the slow addition of the boronic acid to the reaction mixture can help to minimize its homocoupling.[1]

Q4: I am seeing consumption of my starting material, but the desired product is not forming. What other side reactions could be occurring?

A4: Besides hydrodehalogenation and homocoupling, another common side reaction is protodeboronation of the boronic acid.[10] This is the protonolysis of the carbon-boron bond, which renders the boronic acid inactive for the cross-coupling.[10]

  • Boronic Acid Quality: Boronic acids can degrade over time, especially if they are not stored properly.[11] It is best to use fresh or properly stored boronic acid.

  • Use of Boronate Esters: If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[2][11] These are generally more stable and can release the boronic acid slowly under the reaction conditions.[12]

  • Reaction Conditions: The propensity for protodeboronation is dependent on the reaction conditions, including the pH.[10] Optimizing the base and solvent system may help to suppress this side reaction.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the Suzuki coupling of this compound.

Suzuki_Troubleshooting start Reaction Start issue Low or No Conversion? start->issue check_inert Verify Inert Atmosphere issue->check_inert Yes side_reactions Side Products Observed? issue->side_reactions No check_reagents Check Reagent Quality & Stoichiometry check_inert->check_reagents optimize_catalyst Screen Catalyst & Ligand check_reagents->optimize_catalyst optimize_base Screen Bases optimize_catalyst->optimize_base optimize_solvent Screen Solvents optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp success Successful Coupling optimize_temp->success homocoupling Homocoupling? side_reactions->homocoupling Yes side_reactions->success No dehalogenation Dehalogenation? homocoupling->dehalogenation No solve_homocoupling Improve Degassing Use Pd(0) source Slow addition of Boronic Acid homocoupling->solve_homocoupling Yes protodeboronation Protodeboronation? dehalogenation->protodeboronation No solve_dehalogenation Use Anhydrous Solvents Screen Bases Lower Temperature dehalogenation->solve_dehalogenation Yes protodeboronation->optimize_catalyst No solve_protodeboronation Use Fresh Boronic Acid Switch to Boronate Ester Optimize Base/Solvent protodeboronation->solve_protodeboronation Yes solve_homocoupling->optimize_catalyst solve_dehalogenation->optimize_catalyst solve_protodeboronation->optimize_catalyst

Caption: A troubleshooting workflow for the Suzuki coupling reaction.

Quantitative Data Summary

The optimal conditions for a Suzuki coupling reaction are highly substrate-dependent. The following tables provide a starting point for optimization based on common practices for challenging substrates.

Table 1: Recommended Starting Conditions for Catalyst and Ligand Screening

Catalyst (mol%)Ligand (mol%)Catalyst:Ligand RatioNotes
Pd₂(dba)₃ (1-2)XPhos (2-4)1:2A common choice for challenging couplings.
Pd(OAc)₂ (2)SPhos (4)1:2Another effective system for heteroaromatic substrates.
Pd(dppf)Cl₂ (3)--Can be effective and is often used.[2]
Pd(PPh₃)₄ (5)--A classic catalyst, but may be less effective for this substrate.[2]

Table 2: Base and Solvent Combinations for Screening

Base (Equivalents)Solvent SystemTemperature (°C)Notes
K₂CO₃ (2-3)Dioxane/H₂O (4:1)80-100A standard and often effective combination.[1]
Cs₂CO₃ (2)Dioxane100A stronger base, often used in anhydrous conditions.[1][8]
K₃PO₄ (2-3)Toluene/H₂O (4:1)90-110A common choice, particularly for boronic acids prone to decomposition.[1]
Na₂CO₃ (2)DMF80-100Useful if solubility of starting materials is an issue.[13]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base under a counterflow of inert gas.[1]

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, the water should also be degassed.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[2][14]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2][14] An aqueous wash with a mild base can help remove unreacted boronic acid.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[1][2][14]

References

Technical Support Center: Purifying 2-(4-Bromophenyl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(4-Bromophenyl)-4,5-dihydrooxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, such as 4-bromobenzonitrile or ethanolamine, and byproducts from the reaction. Positional isomers, like 2-(2-bromophenyl)-4,5-dihydrooxazole or 2-(3-bromophenyl)-4,5-dihydrooxazole, and di-brominated analogs can also be present, arising from impurities in the initial brominated starting material.[1][2][3]

Q2: Which purification techniques are most effective for this compound?

A2: The most commonly cited and effective methods for purifying similar bromophenyl compounds are column chromatography and recrystallization.[4][5][6] Column chromatography is excellent for separating the desired product from closely related impurities, while recrystallization is a powerful technique for removing smaller amounts of impurities from a solid product.

Q3: What is the expected physical state and melting point of pure this compound?

A3: Pure this compound is expected to be a solid at room temperature. Its reported melting point is in the range of 100 to 104 °C.[7]

Troubleshooting Guide

Issue 1: My purified product has a low melting point and a broad melting range.

  • Possible Cause: This typically indicates the presence of impurities, which disrupt the crystal lattice of the solid.

  • Solution: Repurify the compound. If you initially used recrystallization, try column chromatography to remove persistent impurities. If column chromatography was used, ensure proper separation by optimizing the solvent system (eluent). A second recrystallization from a different solvent system may also be effective.

Issue 2: I am not getting good separation of my product using column chromatography.

  • Possible Cause 1: The chosen eluent system may not be optimal for separating the product from its impurities.

  • Solution 1: Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation between the spot corresponding to your product and any impurity spots. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.[4]

  • Possible Cause 2: The column may be overloaded with the crude product.

  • Solution 2: Use a larger column or reduce the amount of crude material being purified in a single run. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.

Issue 3: My compound "oils out" during recrystallization instead of forming crystals.

  • Possible Cause: The compound may be coming out of the solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling.[8]

  • Solution: Try adding a slightly larger volume of the hot solvent to ensure the compound is fully dissolved. Let the solution cool more slowly to room temperature before placing it in an ice bath. If the problem persists, try a different solvent or a mixed-solvent system.[8] Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[8]

Quantitative Data Summary

The following table summarizes typical conditions used for the purification of bromophenyl derivatives by column chromatography as reported in the literature. These can serve as a starting point for optimizing the purification of this compound.

Compound Type/SimilarityStationary PhaseEluent System (Hexane:Ethyl Acetate)Reference
Phenylprop-2-yn-1-one derivativeSilica Gel97:3[5]
General Bromophenyl CompoundsSiO219:1[4]
General Bromophenyl CompoundsSiO23:7[4]
General Bromophenyl CompoundsSiO26:4[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for purifying this compound using silica gel column chromatography.

  • Preparation of the Slurry: In a beaker, add silica gel to a suitable volume of the chosen eluent (e.g., a 19:1 mixture of hexane:ethyl acetate). Stir to create a uniform slurry.

  • Packing the Column: Wet a chromatography column with the eluent. Carefully pour the silica gel slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining excess eluent until the solvent level is just above the silica surface.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Analysis of Fractions: Monitor the collected fractions using thin-layer chromatography (TLC) to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying solid this compound by recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol, methanol, or a mixture like ethyl acetate/hexane are good starting points.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. If necessary, add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely.

Visualizations

Purification_Workflow cluster_start Initial State cluster_assessment Purity Assessment cluster_purification Purification Methods cluster_end Final Product Crude_Product Crude this compound Purity_Check Assess Purity (TLC, Melting Point) Crude_Product->Purity_Check Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography Significant Impurities Recrystallization Recrystallization Purity_Check->Recrystallization Minor Impurities Pure_Product Pure Product Purity_Check->Pure_Product Purity Confirmed Column_Chromatography->Purity_Check Re-assess Recrystallization->Purity_Check Re-assess

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Catalyst Deactivation in Furfural Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving furfural.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in reactions involving furfural?

Catalyst deactivation in furfural processing is a significant challenge and generally stems from three main mechanisms:

  • Coke Formation (Fouling): This is the most common issue. Furfural and its intermediate products can polymerize or decompose into carbonaceous residues (coke) that physically block the catalyst's active sites and pores.[1][2][3] This is often the primary reason for a drop in catalyst performance.[4]

  • Sintering (Thermal Deactivation): High reaction temperatures can cause the small metal particles of a supported catalyst to agglomerate into larger ones.[1] This reduces the active surface area, leading to a decrease in catalytic activity.[1][5]

  • Poisoning (Chemical Deactivation): Impurities in the furfural feed, such as sulfur or nitrogen compounds, can strongly and often irreversibly bind to the active sites of the catalyst, rendering them inactive.[3][6][7] Additionally, reaction byproducts like carbon monoxide (CO), which can form during furfural decarbonylation, may act as poisons by blocking active sites.[8][9]

Q2: Why is coke formation particularly prevalent in furfural reactions?

Coke formation is a major issue due to the high reactivity of furfural and the formation of highly reactive intermediates.[3] The aldehyde group and the furan ring in the furfural molecule can participate in complex condensation and polymerization reactions, especially at higher temperatures, leading to the formation of heavy, carbon-rich "humins" or coke that deposit on the catalyst surface.[4][5][10] The strength of the acid sites on some catalyst supports can also influence the severity of coke formation.[2]

Q3: How do reaction conditions affect the rate of catalyst deactivation?

Reaction conditions play a critical role in catalyst stability:

  • Temperature: Higher temperatures generally increase the rate of desired reactions but can also accelerate deactivation. For instance, elevated temperatures can favor coke formation and sintering.[4][11] In some cases, an intermediate temperature may cause the most rapid deactivation due to a balance between coke formation and gasification reactions.[11]

  • Pressure: In hydrogenation reactions, higher hydrogen pressure is often beneficial. It can help to keep the catalyst surface clean by hydrogenating coke precursors and can be critical for maintaining selectivity and activity.[8]

  • Solvent: The choice of solvent can influence catalyst stability. For example, secondary alcohols like isopropanol are often used as they can act as hydrogen donors and may help mitigate deactivation pathways.[10][12]

  • Feed Purity: Impurities in the furfural feed can act as catalyst poisons. Using a purified feed is crucial for maintaining long-term catalyst performance.[6]

Q4: Are noble metal (e.g., Pt, Pd) or non-noble metal (e.g., Ni, Cu) catalysts more prone to deactivation?

Both classes of catalysts are susceptible to deactivation, but the mechanisms can differ.

  • Noble Metal Catalysts (Pt, Pd): These are highly active but can be rapidly deactivated by strong adsorption of furfural or by poisoning from CO produced during decarbonylation.[6][8][9] They are also sensitive to poisoning by sulfur impurities.[6]

  • Non-Noble Metal Catalysts (Ni, Cu): Nickel-based catalysts are effective but can suffer from significant deactivation due to coke formation.[13] Copper-based catalysts are widely used for furfural hydrogenation to furfuryl alcohol but can also deactivate via sintering and coking.[5] The choice often involves a trade-off between activity, selectivity, cost, and stability.[14]

Troubleshooting Guide

Problem: My catalyst is showing a rapid decline in furfural conversion.

Possible Cause Diagnostic Steps Recommended Solutions
Severe Coke Formation 1. Perform a Temperature-Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) on the spent catalyst to quantify carbon deposits.[4] 2. Use Scanning Electron Microscopy (SEM) to visually inspect the catalyst surface for coke.[4]1. Lower the reaction temperature.[11] 2. Increase the H₂/furfural molar ratio in hydrogenation reactions.[5] 3. Implement a regeneration procedure, such as calcination in air, to burn off the coke.[8]
Catalyst Poisoning 1. Analyze the furfural feed for common poisons like sulfur or nitrogen compounds using techniques like GC-SCD or elemental analysis. 2. If decarbonylation is a side reaction, check for CO in the product stream, as it can poison Pt and other noble metals.[8][9]1. Purify the furfural feed to remove impurities.[3] 2. If CO poisoning is suspected, increasing the reaction temperature may help desorb the CO, but this must be balanced against the risk of sintering.[9]
Catalyst Sintering 1. Characterize the spent catalyst using Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to check for an increase in metal particle size compared to the fresh catalyst.[1][15]1. Operate at the lowest possible temperature that still achieves acceptable conversion. 2. Choose a catalyst support that has strong metal-support interactions to anchor the metal particles and prevent agglomeration.[12]

Problem: My product selectivity has changed over time.

Possible Cause Diagnostic Steps Recommended Solutions
Selective Poisoning of Active Sites 1. Certain active sites responsible for a specific reaction pathway may be selectively poisoned. Characterize the surface acidity/basicity of the fresh vs. spent catalyst (e.g., NH₃-TPD, CO₂-TPD).[16]1. Identify and remove the specific poison from the feed. 2. Modify the catalyst with a co-metal or additive to make it more resistant to the suspected poison.[17]
Changes in Metal Particle Size/Morphology 1. Sintering can change the catalyst's surface structure (facets), which can alter reaction pathways.[18] Use TEM to analyze particle morphology.1. Optimize reaction conditions to minimize sintering (e.g., lower temperature). 2. If irreversible, prepare a fresh batch of catalyst with improved thermal stability.
Pore Blockage Affecting Mass Transfer 1. Coke can block micropores, limiting reactant access to internal active sites and favoring reactions that occur on the catalyst's outer surface. Measure the BET surface area and pore volume of the spent catalyst.[4][7]1. Regenerate the catalyst to remove the coke.[10] 2. Consider using a catalyst with a hierarchical pore structure to improve resistance to pore blockage.[19]

Data Hub: Catalyst Performance and Deactivation

Table 1: Comparative Stability of Catalysts in Furfural Hydrogenation
CatalystReaction ConditionsTime on Stream (h)Initial Conversion (%)Final Conversion (%)Carbon Deposit (wt%)Reference(s)
Cu₂₀Fe₆₆Al₁₄160°C, 5.0 MPa H₂, LHSV=1 h⁻¹30100100< 2.0[5]
Ni/SiO₂90°C, 1.0 MPa H₂89430Not specified[13]
20Ni/10TiO₂-SiO₂90°C, 1.0 MPa H₂89090Not specified[13]
ZSM-5 (Pyrolysis)550°C~1 (30 min)HighRapid reductionRapid increase after 30 min[4]
NiAl₂O₄ (Steam Reforming)600°C, S/C=3Not specified~90 (H₂ Yield)StablePreferential on Ni sites[11]
NiAl₂O₄ (Steam Reforming)650°C, S/C=3Not specified~95 (H₂ Yield)Rapid DeactivationOn Ni sites and support[11]

Experimental Protocols and Methodologies

Protocol 1: Characterization of Coke on Spent Catalysts via TGA

Objective: To quantify the amount of carbonaceous deposits (coke) on a deactivated catalyst.

Methodology:

  • Sample Preparation: Carefully unload the spent catalyst from the reactor in an inert atmosphere to prevent premature oxidation of the coke. Weigh approximately 10-20 mg of the spent catalyst into a ceramic TGA crucible.

  • Instrument Setup: Place the crucible in a Thermogravimetric Analyzer (TGA).

  • Drying Step: Heat the sample to 120°C under a continuous flow of an inert gas (e.g., Nitrogen, 50 mL/min) and hold for 60 minutes to remove any physisorbed water and volatiles.

  • Oxidation Step: After drying, switch the gas flow to an oxidizing atmosphere (e.g., Air or 10% O₂ in N₂, 50 mL/min).

  • Temperature Program: Ramp the temperature from 120°C to 800°C at a heating rate of 10°C/min.

  • Data Analysis: The weight loss observed during the oxidation step corresponds to the combustion of the coke deposits. Calculate the weight percentage of coke based on the initial mass of the dried spent catalyst.[4]

Protocol 2: Standard Catalyst Activity Test for Furfural Hydrogenation

Objective: To evaluate the performance and stability of a catalyst for the vapor-phase hydrogenation of furfural.

Methodology:

  • Reactor Setup: Load a fixed-bed reactor with a known amount of catalyst (e.g., 200 mg).[15] A typical setup includes mass flow controllers for gases, a syringe pump for the liquid feed, a furnace for temperature control, and a back-pressure regulator.[20]

  • Catalyst Pre-treatment: Reduce the catalyst in situ before the reaction. For a Cu/SiO₂ catalyst, this could involve heating to 350°C under a flow of H₂ (e.g., 60 mL/min) for 1 hour.[15]

  • Reaction Initiation: Cool the reactor to the desired reaction temperature (e.g., 230-290°C). Introduce the furfural feed by vaporizing it into the H₂ gas stream using a syringe pump (e.g., 0.5 mL/h liquid furfural).[15]

  • Data Collection: Periodically sample the reactor effluent. Analyze the products online using a Gas Chromatograph (GC) equipped with a suitable column (e.g., HP-5) and a Flame Ionization Detector (FID).[15]

  • Stability Test: Maintain constant reaction conditions for an extended period (e.g., 8-30 hours) to monitor the catalyst's activity and selectivity over time. A stable catalyst will show minimal change in furfural conversion and product distribution.[5][13]

Protocol 3: Regeneration of Coked Catalyst by Calcination

Objective: To restore the activity of a catalyst deactivated by coke formation.

Methodology:

  • Reactor Purge: After the reaction, stop the furfural feed and purge the reactor with an inert gas (e.g., Nitrogen) at the reaction temperature for 1-2 hours to remove adsorbed species.

  • Oxidative Treatment: While maintaining a flow of inert gas, slowly introduce a controlled amount of air or a diluted oxygen mixture (e.g., 5-10% O₂ in N₂) into the gas stream.

  • Controlled Burn-off: Slowly ramp the temperature to a target calcination temperature (e.g., 500°C). The temperature should be high enough to combust the coke but low enough to avoid thermal damage (sintering) to the catalyst. Monitor the reactor temperature closely for any exothermic spikes, which indicate rapid coke burning.

  • Hold and Cool: Hold at the target temperature for 2-4 hours, or until CO₂ analysis of the effluent gas indicates that coke combustion is complete.

  • Re-reduction: Cool the catalyst in an inert gas stream. Before the next reaction run, perform the standard catalyst pre-reduction step (as in Protocol 2) to reactivate the metal sites.

Visualizing Deactivation Pathways and Workflows

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

DeactivationMechanisms cluster_catalyst Active Catalyst A Active Site D Support B Active Site C Active Site Coke Coked Site Poison Poisoned Site (P) Sintered Sintered Particle Furfural Furfural & Intermediates Furfural->Coke Polymerization Impurities Feed Impurities (e.g., Sulfur) Impurities->Poison Chemisorption Heat High Temperature Heat->Sintered Agglomeration

Caption: Primary mechanisms of catalyst deactivation in furfural reactions.

References

Technical Support Center: Scaling Up the Synthesis of 2-(4-Bromophenyl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the laboratory-scale synthesis of 2-(4-Bromophenyl)-4,5-dihydrooxazole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most prevalent and accessible starting materials for this synthesis are 4-bromobenzonitrile, 4-bromobenzaldehyde, and 4-bromobenzoic acid, which are reacted with ethanolamine.

Q2: I am considering scaling up my synthesis. Which synthetic route is most suitable for larger quantities?

A2: For laboratory scale-up, the route starting from 4-bromobenzonitrile and ethanolamine using a Lewis acid catalyst, such as zinc chloride, is often preferred due to its relatively high yields and straightforward procedure. The microwave-assisted variation of this method can also be efficient for moderate scale-up, significantly reducing reaction times.[1]

Q3: What are the typical yields I can expect for the synthesis of this compound?

A3: Yields can vary depending on the chosen synthetic route and reaction conditions. The synthesis from 4-bromobenzaldehyde and ethanolamine has been reported to achieve yields as high as 95%.[1] The route from 4-bromobenzonitrile and ethanolamine under microwave irradiation has been reported with yields around 89%.[1]

Q4: How can I purify the final product?

A4: The most common methods for purifying this compound are recrystallization and silica gel column chromatography. For recrystallization, a solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature should be chosen. A common solvent combination for column chromatography is a gradient of ethyl acetate in hexane.[2]

Q5: What are the key safety precautions I should take during this synthesis?

A5: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood. Thionyl chloride, if used, is highly corrosive and toxic, and must be handled with extreme care.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive catalyst (if applicable).- Insufficient reaction temperature or time.- Poor quality starting materials.- Use fresh or properly stored catalyst.- Optimize reaction temperature and monitor the reaction by TLC until completion.- Ensure the purity of starting materials.
Formation of Multiple Products/Side Reactions - From 4-bromobenzaldehyde: Incomplete reaction leading to the presence of the intermediate imine.- From 4-bromobenzoic acid: Formation of an ester side product from the reaction of the intermediate N-(2-hydroxyethyl)-4-bromobenzamide with the starting carboxylic acid.- From 4-bromobenzonitrile: The reaction may be slow, leading to a mixture of starting material and product if not allowed to proceed to completion.- Ensure complete conversion by extending the reaction time or slightly increasing the temperature.- Use a more efficient cyclizing agent or optimize the stoichiometry of the reagents.- Consider using microwave irradiation to drive the reaction to completion.[1]
Product is an Oil and Difficult to Crystallize - Presence of impurities.- Residual solvent.- Purify the crude product by column chromatography before attempting recrystallization.- Ensure all solvent is removed under reduced pressure before recrystallization.
Difficulty in Removing the Catalyst - The catalyst is not fully quenched or is soluble in the work-up solvent.- Follow the work-up procedure carefully to ensure the catalyst is fully neutralized and removed during the aqueous wash steps.

Experimental Protocols

Three common methods for the synthesis of this compound are detailed below.

Method 1: From 4-Bromobenzonitrile and Ethanolamine (Lewis Acid Catalysis)

This method involves the direct reaction of a nitrile with an amino alcohol, catalyzed by a Lewis acid.

Materials:

  • 4-Bromobenzonitrile

  • Ethanolamine

  • Zinc chloride (anhydrous)

  • Chlorobenzene (or another high-boiling solvent)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzonitrile (1.0 eq), ethanolamine (1.2 eq), and a catalytic amount of anhydrous zinc chloride (0.1 eq).

  • Add chlorobenzene as the solvent.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate gradient) or recrystallization.

Method 2: From 4-Bromobenzaldehyde and Ethanolamine

This two-step, one-pot reaction proceeds through an intermediate imine which then cyclizes.

Materials:

  • 4-Bromobenzaldehyde

  • Ethanolamine

  • An oxidizing agent (e.g., N,N,N',N'-tetrabromobenzene-1,3-disulfonamide)

  • Water or an appropriate organic solvent

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq) and ethanolamine (1.0 eq) in water or a suitable solvent.[1]

  • Add the oxidizing agent portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically rapid.[1]

  • Upon completion, extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Method 3: From 4-Bromobenzoic Acid and Ethanolamine

This method involves the formation of an intermediate amide followed by cyclization.

Materials:

  • 4-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Ethanolamine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (or another suitable base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Amide Formation: In a round-bottom flask under a nitrogen atmosphere, suspend 4-bromobenzoic acid (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir until the acid is fully converted to the acid chloride (monitor by IR or by quenching a small aliquot with methanol and analyzing by TLC).

  • In a separate flask, dissolve ethanolamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the ethanolamine solution to 0 °C and add the freshly prepared 4-bromobenzoyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (TLC).

  • Cyclization: Cool the reaction mixture to 0 °C and add thionyl chloride (1.5 eq) dropwise to effect cyclization of the intermediate N-(2-hydroxyethyl)-4-bromobenzamide.

  • Stir the reaction at room temperature until completion (TLC).

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography or recrystallization.

Quantitative Data Summary

ParameterMethod 1 (Nitrile)Method 2 (Aldehyde)Method 3 (Carboxylic Acid)
Starting Material 4-Bromobenzonitrile4-Bromobenzaldehyde4-Bromobenzoic Acid
Reagents Ethanolamine, ZnCl₂Ethanolamine, OxidantSOCl₂, Ethanolamine, Base
Typical Solvent ChlorobenzeneWater/Organic SolventDichloromethane
Reaction Temperature RefluxRoom Temperature0 °C to Room Temperature
Reported Yield ~89% (Microwave)[1]up to 95%[1]Variable

Visualizations

experimental_workflow cluster_0 Method 1: From Nitrile cluster_1 Method 2: From Aldehyde cluster_2 Method 3: From Carboxylic Acid start1 4-Bromobenzonitrile + Ethanolamine step1_1 Add ZnCl2 in Chlorobenzene start1->step1_1 step1_2 Reflux step1_1->step1_2 step1_3 Work-up & Purification step1_2->step1_3 end1 2-(4-Bromophenyl)-4,5- dihydrooxazole step1_3->end1 start2 4-Bromobenzaldehyde + Ethanolamine step2_1 Add Oxidant in Solvent start2->step2_1 step2_2 Stir at RT step2_1->step2_2 step2_3 Work-up & Purification step2_2->step2_3 end2 2-(4-Bromophenyl)-4,5- dihydrooxazole step2_3->end2 start3 4-Bromobenzoic Acid step3_1 Convert to Acid Chloride (SOCl2) start3->step3_1 step3_2 React with Ethanolamine step3_1->step3_2 step3_3 Cyclize with SOCl2 step3_2->step3_3 step3_4 Work-up & Purification step3_3->step3_4 end3 2-(4-Bromophenyl)-4,5- dihydrooxazole step3_4->end3

Caption: Comparative workflow of three synthetic routes to this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction check_time_temp Reaction time and temperature sufficient? start->check_time_temp increase_time_temp Increase reaction time or temperature. Monitor by TLC. check_time_temp->increase_time_temp No check_reagents Purity of starting materials and reagents? check_time_temp->check_reagents Yes success Problem Resolved increase_time_temp->success use_pure_reagents Use freshly purified starting materials and new reagents/catalyst. check_reagents->use_pure_reagents No check_side_products Side products observed on TLC? check_reagents->check_side_products Yes use_pure_reagents->success optimize_conditions Optimize stoichiometry or change dehydrating agent. Consider alternative route. check_side_products->optimize_conditions Yes check_side_products->success No optimize_conditions->success

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

Validation & Comparative

Spectral Analysis of 2-(4-Bromophenyl)-4,5-dihydrooxazole: A Guide to ¹H and ¹³C NMR Assignments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, precise characterization of heterocyclic compounds is paramount. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2-(4-Bromophenyl)-4,5-dihydrooxazole, a key intermediate in the synthesis of various bioactive molecules. We present a comprehensive spectral assignment, supported by experimental data, and offer a comparison with related structures to aid in the accurate identification and characterization of this compound.

Summary of ¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm) for the protons and carbons of this compound. The data was obtained in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.[1]

Table 1: ¹H NMR Spectral Data for this compound [1]

Protons (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'7.81d8.6
H-3', H-5'7.55d8.7
H-44.44t9.5
H-54.05t9.6

Table 2: ¹³C NMR Spectral Data for this compound [1]

Carbon (Position)Chemical Shift (δ, ppm)
C-2163.84
C-1'126.63
C-2', C-6'129.65
C-3', C-5'131.57
C-4'125.91
C-467.74
C-554.95

Comparative Spectral Data

To provide context for the spectral assignments, the following table compares the NMR data of this compound with a structurally related compound, 2-(4-chlorophenyl)-4,5-dihydrooxazole. This comparison highlights the influence of the halogen substituent on the chemical shifts of the aromatic protons and carbons.

Table 3: Comparison of ¹H and ¹³C NMR Data for 2-(4-Halophenyl)-4,5-dihydrooxazoles [1]

CompoundNucleusAromatic Protons (δ, ppm)Aromatic Carbons (δ, ppm)Oxazoline Protons (δ, ppm)Oxazoline Carbons (δ, ppm)
This compound¹H7.81 (d), 7.55 (d)4.44 (t), 4.05 (t)
¹³C131.57, 129.65, 126.63, 125.91163.84, 67.74, 54.95
2-(4-Chlorophenyl)-4,5-dihydrooxazole¹H7.89 (d), 7.39 (d)4.45 (t), 4.06 (t)
¹³C137.37, 129.44, 128.57, 126.18163.70, 67.71, 54.93

Experimental Protocol

The NMR spectra were recorded on a 400 MHz spectrometer.[1] The sample of this compound was dissolved in deuterated chloroform (CDCl₃). The chemical shifts for ¹H NMR are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the solvent peak of CDCl₃ was used as a reference (δ = 77.00 ppm).[1] The multiplicities of the proton signals are abbreviated as follows: s = singlet, d = doublet, t = triplet.

Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the atom numbering used for the NMR spectral assignments.

References

Comparing the catalytic activity of different substituted phenyldihydrooxazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Catalytic Activity of Substituted Phenyldihydrooxazoles

For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. Substituted phenyldihydrooxazoles, particularly the class of phosphino-oxazolines (PHOX ligands), have emerged as highly effective chiral ligands in a variety of asymmetric catalytic reactions. Their modular synthesis allows for fine-tuning of steric and electronic properties, significantly influencing catalytic activity, enantioselectivity, and reaction rates. This guide provides a comparative analysis of the performance of different substituted phenyldihydrooxazoles in key asymmetric transformations, supported by experimental data.

Performance in Asymmetric Catalysis: A Comparative Analysis

The efficacy of substituted phenyldihydrooxazoles as chiral ligands is most prominently demonstrated in palladium-catalyzed asymmetric allylic alkylation (AAA) and the Heck reaction. The substituents on both the oxazoline ring and the phosphine-bearing phenyl ring play a crucial role in determining the stereochemical outcome of these reactions.

Asymmetric Allylic Alkylation (AAA)

In the palladium-catalyzed AAA, the structure of the PHOX ligand directly influences the enantiomeric excess (ee) and yield of the product. Electronically modified PHOX ligands have been shown to enhance reaction rates and stereoselectivity. For instance, the introduction of electron-withdrawing groups on the phosphine's phenyl rings can lead to more active and selective catalysts.

Below is a comparison of various PHOX ligands in the asymmetric allylic alkylation of a model substrate.

Ligand (L)R Group (Oxazoline)Ar Group (Phosphine)Yield (%)ee (%)Reference
(S)-L1 t-Bu4-CF₃-C₆H₄9688[1]
(S)-L2 t-BuC₆H₅7381[1]
(R)-L5 i-Pr4-CF₃-C₆H₄85-[1]

As the data indicates, the electronically modified ligand (S)-L1 , bearing trifluoromethyl groups, leads to a higher yield and enantioselectivity compared to the standard (S)-L2 with unsubstituted phenyl groups on the phosphine.[1]

Asymmetric Heck Reaction

The asymmetric Heck reaction is another powerful tool for carbon-carbon bond formation where PHOX ligands have demonstrated exceptional control of stereoselectivity. The conformational rigidity and the chiral environment provided by the ligand are key to achieving high enantioselectivity.

The following table summarizes the performance of different PHOX ligands in the asymmetric arylation of 2,3-dihydrofuran.

LigandR Group (Oxazoline)Ar Group (Phosphine)Conversion (%)ee (%)Reference
L1 t-BuC₆H₅>9885[2]
L2 t-Bu2-MeO-C₆H₄>9892[2]
L3 i-PrC₆H₅>9878[2]

These results highlight that both the steric bulk of the substituent on the oxazoline ring (R group) and the electronic nature of the aryl groups on the phosphine (Ar group) are critical for achieving high enantioselectivity. For example, the introduction of a methoxy group at the ortho position of the phosphine's phenyl ring in ligand L2 enhances the enantioselectivity compared to the unsubstituted ligand L1 .[2]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the synthesis of a common PHOX ligand and its application in an asymmetric Heck reaction.

Synthesis of (S)-t-BuPHOX

A widely used and effective PHOX ligand is (S)-4-tert-butyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole, commonly known as (S)-t-BuPHOX. Its synthesis is a multi-step process starting from the readily available amino acid (L)-tert-leucine.[3][4]

Step 1: Reduction of (L)-tert-leucine to (S)-tert-leucinol (L)-tert-leucine is reduced using a reducing agent such as sodium borohydride in the presence of iodine in an appropriate solvent like tetrahydrofuran (THF).[3]

Step 2: Amide Coupling The resulting (S)-tert-leucinol is coupled with 2-bromobenzoyl chloride in a biphasic mixture of dichloromethane and aqueous potassium carbonate to form the corresponding amide.[3]

Step 3: Oxazoline Formation The amide is then cyclized to form the oxazoline ring. This is typically achieved by first converting the hydroxyl group to a leaving group (e.g., a mesylate) followed by base-promoted intramolecular cyclization.[3]

Step 4: Phosphinylation The final step involves the introduction of the diphenylphosphine group. This is accomplished through a copper-catalyzed cross-coupling reaction between the bromo-oxazoline and diphenylphosphine.[3]

General Procedure for Asymmetric Heck Reaction

The following is a general protocol for the palladium-catalyzed asymmetric Heck reaction using a PHOX ligand.

Catalyst Pre-formation: In a glovebox or under an inert atmosphere, a palladium precursor (e.g., Pd(OAc)₂) and the chiral PHOX ligand (in a 1:2.2 molar ratio) are dissolved in a dry, deoxygenated solvent (e.g., toluene). The mixture is stirred at room temperature for a specified time to form the active catalyst complex.

Reaction Setup: To a separate reaction vessel under an inert atmosphere, the aryl halide or triflate, the olefin, and a base (e.g., triethylamine or a hindered base like 1,8-diazabicycloundec-7-ene, DBU) are added to a suitable solvent.

Catalysis: The pre-formed catalyst solution is then transferred to the reaction vessel. The reaction mixture is heated to the desired temperature and stirred for the time required to achieve complete conversion.

Workup and Analysis: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel. The yield and enantiomeric excess of the product are determined by standard analytical techniques such as NMR spectroscopy and chiral HPLC.

Catalytic Cycle and Workflow Diagrams

To visualize the processes involved in the synthesis and application of phenyldihydrooxazole catalysts, the following diagrams are provided.

experimental_workflow cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis start_synthesis L-tert-leucine reduction Reduction start_synthesis->reduction NaBH4, I2 amide_coupling Amide Coupling reduction->amide_coupling 2-Bromobenzoyl chloride oxazoline_formation Oxazoline Formation amide_coupling->oxazoline_formation 1. MsCl 2. K2CO3 phosphinylation Phosphinylation oxazoline_formation->phosphinylation Ph2PH, CuI end_synthesis (S)-t-BuPHOX phosphinylation->end_synthesis start_catalysis Substrates (Aryl Halide + Olefin) heck_reaction Heck Reaction start_catalysis->heck_reaction catalyst_formation Catalyst Formation (Pd(OAc)2 + PHOX) catalyst_formation->heck_reaction purification Purification heck_reaction->purification end_catalysis Chiral Product purification->end_catalysis

Experimental Workflow for Synthesis and Catalysis.

The diagram above illustrates the major steps in the synthesis of a representative PHOX ligand, (S)-t-BuPHOX, and its subsequent use in an asymmetric catalytic reaction.

heck_catalytic_cycle pd0 Pd(0)L pd_aryl Ar-Pd(II)-X L pd0->pd_aryl Oxidative Addition (Ar-X) olefin_complex Ar-Pd(II)-X (Olefin) L pd_aryl->olefin_complex Olefin Coordination insertion_product R-Pd(II)-X L olefin_complex->insertion_product Migratory Insertion elimination_product H-Pd(II)-X L* insertion_product->elimination_product β-Hydride Elimination (+ Product) elimination_product->pd0 Reductive Elimination (+ Base)

References

A Researcher's Guide to Ligand Selection for Palladium-Catalyzed Cross-Coupling of 2-(4-Bromophenyl)-4,5-dihydrooxazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for this purpose. The choice of ligand associated with the palladium catalyst is critical and can dramatically influence reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of alternative ligands for the cross-coupling of the versatile building block, 2-(4-Bromophenyl)-4,5-dihydrooxazole, and related heteroaryl-substituted aryl bromides.

The substrate, this compound, is a valuable electrophilic partner in cross-coupling reactions, allowing for the introduction of a phenyl-dihydrooxazole moiety into a target molecule. The performance of the palladium catalyst in coupling this substrate is highly dependent on the electronic and steric properties of the ancillary ligand. This guide focuses on two of the most successful classes of ligands for these transformations: Buchwald's biaryl phosphines and N-Heterocyclic Carbenes (NHCs).

Comparative Performance of Ligands in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron compound and an organic halide. The selection of the phosphine ligand is crucial for achieving high yields, especially with challenging substrates such as those containing heterocyclic moieties. Below is a comparison of various ligands in the Suzuki-Miyaura coupling of aryl bromides, including those with structural similarities to this compound.

Table 1: Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Bromides

LigandAryl BromideBoronic AcidBaseCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
Buchwald Ligands
S-Phos4-Bromoanisolen-Butylboronic acidK₃PO₄1.5Toluene1998[1]
X-Phos4-BromotoluenePhenylboronic acidK₃PO₄2Toluene1699
RuPhos4-BromotoluenePhenylboronic acidK₃PO₄2Toluene1698
Other Phosphine Ligands
P(t-Bu)₃4-BromotoluenePhenylboronic acidK₃PO₄2Toluene1697
P(Cy)₃4-BromotoluenePhenylboronic acidK₃PO₄2Toluene1685
PPh₃4-BromotoluenePhenylboronic acidK₃PO₄2Toluene1660
N-Heterocyclic Carbene (NHC) Ligands
IPr4-ChlorotoluenePhenylboronic acidK₃PO₄2Dioxane298
IMes4-ChlorotoluenePhenylboronic acidK₃PO₄2Dioxane295

Note: Data for Buchwald and other phosphine ligands are often benchmarked against common aryl bromides. NHC ligand data is frequently shown for the more challenging aryl chlorides, highlighting their high activity.

Comparative Performance of Ligands in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The choice of ligand is critical for achieving high yields and functional group tolerance. Below is a comparison of different ligands for the amination of aryl bromides.

Table 2: Ligand Performance in the Buchwald-Hartwig Amination of 4-Bromoanisole with Morpholine

LigandBaseCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Buchwald Ligands
XPhosNaOt-Bu1.0Toluene80298
RuPhosNaOt-Bu1.0Toluene80397
BrettPhosNaOt-Bu1.0Toluene80496
Other Ligands
BINAPNaOt-Bu1.5Toluene1001885
P(t-Bu)₃NaOt-Bu1.0Toluene80595

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.). Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the desired ligand (1.2-6 mol%). Anhydrous, degassed solvent (e.g., toluene or dioxane) is then added. The reaction mixture is heated (typically between 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the desired ligand (2-5 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.). The aryl bromide (1.0 equiv.) and the amine (1.0-1.2 equiv.) are then added, followed by the solvent (e.g., toluene or dioxane). The reaction vessel is sealed and heated (typically between 80-110 °C) with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, and the organic phase is washed with water and brine, dried over anhydrous sulfate, filtered, and concentrated. The product is purified by flash chromatography.

Visualizing the Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Ligand Selection

The choice of ligand is a critical parameter in optimizing a cross-coupling reaction. The following workflow provides a logical approach to selecting an appropriate ligand for a given transformation.

Ligand_Selection_Workflow start Define Coupling Partners (Aryl Bromide & Nucleophile) initial_screening Initial Ligand Screening (e.g., XPhos, SPhos, IPr) start->initial_screening reaction_outcome Evaluate Reaction Outcome (Yield, Purity, Reaction Time) initial_screening->reaction_outcome optimization Optimize Reaction Conditions (Base, Solvent, Temperature) reaction_outcome->optimization Moderate Yield successful Successful Coupling reaction_outcome->successful High Yield further_screening Broader Ligand Screen (e.g., Other Buchwald ligands, NHCs) reaction_outcome->further_screening Low/No Yield optimization->reaction_outcome further_screening->reaction_outcome

Caption: A workflow for the rational selection of ligands in cross-coupling reactions.

References

A Researcher's Guide to Enantiomeric Excess Determination for Products of Chiral Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric catalysis, the precise determination of enantiomeric excess (ee) is a cornerstone of evaluating catalyst performance and ensuring the stereochemical purity of products. This guide provides an objective comparison of the most prevalent analytical techniques for ee determination, supported by experimental data and detailed protocols to assist in selecting the most appropriate method for specific research needs.

The efficacy of a chiral catalyst is directly measured by the enantiomeric excess of its product. A high ee indicates a highly selective catalyst, a critical factor in the synthesis of pharmaceuticals and other fine chemicals where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful. The choice of analytical technique for determining ee is a crucial decision, balancing factors such as the nature of the analyte, required sensitivity, speed, and available instrumentation. This guide delves into the principles, protocols, and comparative performance of four major techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.

At a Glance: Comparing the Methods

The selection of an analytical method for ee determination often involves a trade-off between speed, sensitivity, resolution, and the physicochemical properties of the analyte. The following table summarizes the key performance characteristics of the four main techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy (with Chiral Discriminating Agents)Circular Dichroism (CD) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.[1]Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.Formation of diastereomeric complexes with a chiral discriminating agent (CDA), resulting in distinct NMR signals for each enantiomer.[2]Differential absorption of left and right circularly polarized light by chiral molecules.[3]
Typical Analytes Wide range of non-volatile and thermally stable compounds.[4]Volatile and thermally stable compounds.Soluble compounds; may require derivatization or a chiral solvating agent.Molecules with a chromophore near the stereocenter.
Typical Analysis Time 10 - 30 minutes per sample.[4]5 - 20 minutes per sample.[4]2 - 10 minutes per sample for data acquisition.[4]< 2 minutes per sample.[3]
Resolution Excellent, capable of baseline separation for a wide range of compounds.Very high, especially for volatile and thermally stable compounds.Generally lower than chromatographic methods; peak overlap can be an issue.Not a separation technique; relies on spectral differences.
Accuracy High.High.Moderate to High (dependent on spectral resolution and integration).High, with proper calibration.
Precision (%RSD) < 2%.[5]< 5%.[4]< 5%.[4]Typically < 5%.
Limit of Detection (LOD) ng to pg range, depending on the detector.[4]pg to fg range, highly sensitive.[4]Typically in the mg to µg range.[4]µM to mM range.[6]
Limit of Quantitation (LOQ) Typically in the ng/mL to µg/mL range.[5]Typically in the pg to ng range.[4]Typically in the mg to µg range.[4]Dependent on the strength of the CD signal.
Key Advantages Widely applicable, robust, well-established methods.[7]High resolution, excellent for volatile compounds, requires small sample amounts.[7]Rapid analysis, non-destructive, provides structural information.[8]Very fast, suitable for high-throughput screening.[3]
Key Limitations Method development can be time-consuming, higher solvent consumption.[7]Limited to volatile and thermally stable analytes; derivatization may be needed.[7][9]Lower sensitivity, requires a suitable chiral auxiliary, potential for signal overlap.[7]Requires a chromophore, may require a chiral complexing agent.

Experimental Protocols

Detailed methodologies are essential for obtaining accurate and reproducible results. Below are representative experimental protocols for each of the discussed techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for ee determination due to its broad applicability and high resolution.[7] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to their separation.

Protocol for Enantiomeric Separation of a Chiral Alcohol:

  • Sample Preparation: Dissolve approximately 1 mg of the chiral alcohol sample in 1 mL of the mobile phase or a compatible solvent (e.g., isopropanol/hexane mixture). Filter the solution through a 0.45 µm syringe filter.[7]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A suitable chiral column (e.g., polysaccharide-based like Chiralpak® IA).[1]

    • Mobile Phase: A mixture of n-heptane and ethanol (e.g., 90:10 v/v). The exact ratio may need optimization.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: Ambient.

    • Detection: UV at a wavelength where the analyte absorbs (e.g., 220 nm).

    • Injection Volume: 10 µL.[8]

  • Data Analysis:

    • Inject a racemic standard to determine the retention times of both enantiomers.

    • Inject the sample and integrate the peak areas for the two enantiomers (Area1 and Area2).

    • Calculate the enantiomeric excess using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| x 100 [10]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Dissolve Dissolve Sample Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on CSP Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC)

Chiral GC is a highly efficient method for the separation of volatile and thermally stable enantiomers, offering excellent resolution and sensitivity.[9] Similar to HPLC, it utilizes a chiral stationary phase, often based on cyclodextrin derivatives.[11]

Protocol for Enantiomeric Separation of a Volatile Ketone:

  • Sample Preparation: Prepare a dilute solution of the ketone (e.g., 1 mg/mL) in a volatile solvent such as hexane or dichloromethane. If the analyte is not sufficiently volatile, derivatization to a more volatile analogue may be necessary.[7]

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: A chiral GC column (e.g., a cyclodextrin-based column like Rt-βDEXsm).

    • Carrier Gas: Hydrogen or Helium.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp to a higher temperature (e.g., 180°C) to ensure good separation.[4]

    • Injector Temperature: 250°C.

    • Detector Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).[4]

  • Data Analysis:

    • Inject standards of the individual enantiomers (if available) or a racemic mixture to determine retention times.

    • Inject the sample and integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess using the same formula as for HPLC.[12]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Prepare Prepare Dilute Solution Inject Inject into GC Prepare->Inject Separate Separation on Chiral Column Inject->Separate Detect FID/MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Workflow for ee determination by Chiral GC.
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Acid Analysis)

NMR spectroscopy offers a rapid method for ee determination without the need for chromatographic separation. The addition of a chiral derivatizing agent (CDA), such as Mosher's acid, converts the enantiomers into diastereomers, which exhibit distinct signals in the NMR spectrum.[13]

Protocol for ee Determination of a Chiral Alcohol using Mosher's Acid:

  • Derivatization (Mosher Ester Formation):

    • In a clean, dry NMR tube, dissolve the chiral alcohol (approx. 5 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl3).[7]

    • Add a slight molar excess (e.g., 1.2 equivalents) of enantiomerically pure (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).[13]

    • Add a small amount of a base like pyridine to scavenge the HCl produced.

    • Repeat the procedure in a separate NMR tube using (S)-(+)-Mosher's acid chloride.[13]

  • NMR Analysis:

    • Acquire high-resolution 1H NMR (or 19F NMR) spectra for both the (R)- and (S)-MTPA ester samples.[13]

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.

    • Integrate the areas of these signals (Integralmajor and Integralminor).

    • Calculate the enantiomeric excess: % ee = |(Integralmajor - Integralminor) / (Integralmajor + Integralminor)| x 100 [6]

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Dissolve Dissolve Alcohol Add_CDA Add Mosher's Acid Chloride Dissolve->Add_CDA Acquire Acquire NMR Spectrum Add_CDA->Acquire Integrate Integrate Diastereomeric Signals Acquire->Integrate Calculate Calculate % ee Integrate->Calculate

Workflow for ee determination by NMR with a CDA.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful and rapid technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The magnitude of the CD signal is proportional to the enantiomeric excess.[14] This method is particularly well-suited for high-throughput screening.

Protocol for ee Determination using CD Spectroscopy:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile/water).[14]

    • If necessary, form a complex with an achiral host to enhance the CD signal.[14]

    • Prepare a series of calibration standards with known ee values (e.g., from -100% to +100%).[14]

  • Instrumentation and Data Acquisition:

    • Use a CD spectrometer to measure the CD spectra of the calibration standards and the unknown sample at a specific wavelength.

  • Data Analysis:

    • Plot the CD signal intensity (in millidegrees) versus the known ee of the calibration standards to generate a calibration curve. A linear relationship is expected.[14]

    • Measure the CD signal of the unknown sample and use the calibration curve to determine its enantiomeric excess.

CD_Workflow cluster_prep Sample Preparation cluster_analysis CD Analysis cluster_data Data Analysis Prepare_Standards Prepare Calibration Standards Measure_CD Measure CD Spectra Prepare_Standards->Measure_CD Prepare_Sample Prepare Unknown Sample Prepare_Sample->Measure_CD Create_Curve Create Calibration Curve Measure_CD->Create_Curve Determine_ee Determine % ee Create_Curve->Determine_ee

References

Mechanistic Insights into Heck Reactions Catalyzed by 2-(4-Bromophenyl)-4,5-dihydrooxazole Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic studies and performance of palladium complexes incorporating the 2-(4-Bromophenyl)-4,5-dihydrooxazole ligand in catalyzing Heck coupling reactions. While direct mechanistic studies on this specific complex are limited in publicly available literature, this document extrapolates from extensive research on structurally similar 2-aryl-oxazoline palladium catalysts to offer valuable insights. We present a comparison with alternative catalytic systems, detailed experimental protocols, and visualizations to aid in understanding the underlying chemical transformations.

Introduction to Palladium-Catalyzed Heck Reactions

The Mizoroki-Heck reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1][2] This reaction has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials.[3] The catalytic efficiency and selectivity of the Heck reaction are highly dependent on the nature of the palladium catalyst, particularly the ligands coordinated to the metal center.[4][5] Oxazoline-containing ligands have emerged as a significant class of ligands in palladium catalysis due to their modular synthesis and the stereocontrol they can impart in asymmetric reactions.[6]

The Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the palladium-catalyzed Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2][7] The key steps are outlined below:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl or vinyl halide (R-X), forming a Pd(II) intermediate.[2][7]

  • Olefin Coordination and Insertion: The alkene substrate then coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-R bond. This step forms a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a hydrido-palladium(II) complex.

  • Reductive Elimination: The final step involves the reductive elimination of HX from the hydrido-palladium(II) complex, typically facilitated by a base, which regenerates the active Pd(0) catalyst, thus closing the catalytic loop.[2]

Heck_Reaction_Mechanism cluster_cycle Heck Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n(X) Pd0->PdII_RX Oxidative Addition (R-X) PdII_Olefin [R-Pd(II)L_n(Olefin)]X PdII_RX->PdII_Olefin Olefin Coordination PdII_H H-Pd(II)L_n(X) PdII_Olefin->PdII_H Migratory Insertion & β-Hydride Elimination PdII_H->Pd0 Reductive Elimination (-HX, Base) Product Substituted Alkene PdII_H->Product Product Release Reactants Aryl Halide (R-X) + Alkene

Figure 1: Generalized Heck Reaction Catalytic Cycle.

Role of this compound Ligands

While specific mechanistic studies on palladium complexes of this compound are not extensively documented, the broader class of 2-aryl-oxazoline ligands is known to influence the catalytic activity in several ways:

  • Electronic Effects: The electronic properties of the aryl group on the oxazoline ring can modulate the electron density at the palladium center, thereby affecting the rates of oxidative addition and reductive elimination. The bromo-substituent in the 4-position of the phenyl ring is an electron-withdrawing group, which can enhance the electrophilicity of the palladium center.

  • Steric Hindrance: The steric bulk of the oxazoline ligand can influence the coordination of the olefin and the regioselectivity of the migratory insertion step.

  • Stability: The bidentate coordination of the oxazoline nitrogen and another donor atom (if present) can form a stable chelate with the palladium center, potentially increasing the catalyst's stability and lifetime.[8]

Performance Comparison of Oxazoline-Based Catalysts

To provide a framework for evaluating the performance of palladium-2-(4-Bromophenyl)-4,5-dihydrooxazole complexes, the following table summarizes typical performance data for Heck reactions catalyzed by structurally related palladium-oxazoline and other common palladium catalysts. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, substrates, and ligand structures.

Catalyst SystemAryl HalideOlefinBaseSolventTemp. (°C)Yield (%)TON (Turnover Number)Reference
Pd(OAc)₂ / PPh₃ 4-BromoacetophenoneStyreneK₂CO₃DMF/H₂O8095~95[6]
Pd(OAc)₂ / N-Heterocyclic Carbene 4-BromoacetophenoneStyreneK₂CO₃DMF/H₂O8098~98[6]
Palladacycle / PPh₃ Aryl Bromiden-Butyl acrylateNaOAcNMP130>95up to 20,000[1]
Pd(OAc)₂ / SPO Ligand BromobenzeneStyreneK₂CO₃DMF8092~46[8]

TON is estimated based on the reported catalyst loading and yield.

Alternative Catalytic Systems

Several alternative catalytic systems are commonly employed for Heck reactions, each with its own set of advantages and disadvantages.

  • Palladium/Phosphine Complexes: Traditional catalysts often utilize phosphine ligands like triphenylphosphine (PPh₃).[4] While effective, these can be sensitive to air and moisture.

  • Palladium/N-Heterocyclic Carbene (NHC) Complexes: NHC ligands form robust complexes with palladium, often exhibiting high thermal stability and catalytic activity.[6]

  • Palladacycles: These are pre-formed, stable palladium complexes that can act as highly active catalyst precursors.[1]

  • Ligand-Free Palladium: In some cases, particularly with highly reactive aryl iodides, the Heck reaction can proceed without the addition of a supporting ligand, using palladium salts like Pd(OAc)₂.[3]

Experimental Protocols

Below are generalized experimental protocols for the synthesis of a palladium-oxazoline complex and its application in a Heck reaction. These should be adapted based on specific substrate requirements and laboratory safety guidelines.

Synthesis of a Palladium(II)-Bis(oxazoline) Complex (Illustrative Example)
  • Ligand Synthesis: The this compound ligand is typically synthesized via the cyclization of a corresponding amino alcohol with a nitrile or by the reaction of a carboxylic acid derivative with an amino alcohol.

  • Complexation: To a solution of the this compound ligand in a suitable solvent (e.g., dichloromethane), a solution of a palladium(II) salt (e.g., PdCl₂(CH₃CN)₂) in the same solvent is added dropwise at room temperature. The reaction mixture is stirred for several hours. The resulting palladium complex can be isolated by precipitation or crystallization.

General Procedure for a Heck Coupling Reaction
  • Reaction Setup: A reaction vessel is charged with the aryl halide (1.0 mmol), the alkene (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the palladium-2-(4-Bromophenyl)-4,5-dihydrooxazole catalyst (0.01-1 mol%). The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Anhydrous solvent (e.g., DMF, NMP, or dioxane) is added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-140 °C) and stirred for the required time (2-24 hours). Reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[9]

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Alkene - Base - Catalyst start->setup purge Purge with Inert Gas setup->purge add_solvent Add Anhydrous Solvent purge->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor monitor->heat Continue Reaction workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

Figure 2: General Experimental Workflow for a Heck Coupling Reaction.

Conclusion

References

A Comparative Guide to Oxazoline-Based Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral oxazoline-based ligands are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds critical for the pharmaceutical and fine chemical industries. Their modular nature and the C2-symmetry often inherent in their design allow for effective stereochemical control in a wide array of metal-catalyzed transformations. This guide provides an objective comparison of the performance of common oxazoline-based ligands—specifically Bis(oxazoline) (BOX), Pyridine-bis(oxazoline) (PyBOX), and Phosphino-oxazoline (PHOX) ligands—supported by experimental data from seminal literature.

Performance in Asymmetric Catalysis: A Snapshot

The efficacy of an oxazoline-based ligand is highly dependent on the specific reaction, the metal catalyst, and the substrates involved. Below, we present a comparative summary of their performance in two widely studied and synthetically important reactions: the Diels-Alder reaction and the Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA).

Diels-Alder Reaction

The enantioselective Diels-Alder reaction is a powerful tool for the construction of stereochemically complex six-membered rings. Copper(II) complexes of BOX and PyBOX ligands are among the most successful catalysts for this transformation. The steric bulk of the substituent at the 4-position of the oxazoline ring is a key determinant of enantioselectivity.

Ligand/CatalystDienophileDieneYield (%)ee (%) [endo]Reference
Cu(II)-(S,S)-t-Bu-BOXN-acryloyl-2-oxazolidinoneCyclopentadiene95>99[1][2]
Cu(II)-(S,S)-Ph-BOXN-acryloyl-2-oxazolidinoneCyclopentadiene9598[2]
Cu(II)-(S,S)-Bn-PyBOXAcrylate EsterCyclopentadiene-High[1]

As the data indicates, the sterically demanding tert-butyl group on the BOX ligand generally leads to higher enantioselectivity in the copper-catalyzed Diels-Alder reaction.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) is a versatile method for the formation of C-C, C-N, and C-O bonds. PHOX ligands have proven to be particularly effective in this reaction, where they can induce high enantioselectivity in the formation of quaternary carbon centers.

LigandSubstrateNucleophileYield (%)ee (%)Reference
(S)-t-BuPHOXrac-1,3-diphenylallyl acetateDimethyl malonate>95>99[3][4]
(S)-(p-CF3)3-t-BuPHOXrac-1,3-diphenylallyl acetateDimethyl malonate>95>99[3]
(R)-5,5-dimethyl-(p-CF3)3-i-PrPHOXrac-1,3-diphenylallyl acetateDimethyl malonate9698[3]

Electronically modified PHOX ligands, such as those with trifluoromethyl groups, can enhance reaction rates and enantioselectivity.[3] The choice of the substituent on the oxazoline ring and the phosphine moiety allows for fine-tuning of the ligand's steric and electronic properties.

Understanding Stereochemical Induction

The high degree of enantioselectivity achieved with oxazoline-based ligands is attributed to the formation of well-defined metal-ligand-substrate complexes that create a distinct chiral environment around the reactive center.

Stereochemical induction model for BOX ligands.

For BOX ligands in Diels-Alder reactions, a twisted square planar intermediate is proposed. The bulky substituents on the oxazoline rings effectively block one face of the coordinated dienophile, directing the incoming diene to the opposite, less sterically hindered face.

Experimental Workflow for Asymmetric Catalysis start Start catalyst_prep Catalyst Preparation: Ligand + Metal Salt start->catalyst_prep reaction_setup Reaction Setup: Substrates + Catalyst under inert atmosphere catalyst_prep->reaction_setup reaction Reaction Progression: Stirring at controlled temperature reaction_setup->reaction workup Workup: Quenching, Extraction, Purification reaction->workup analysis Analysis: Yield, ee% determination (e.g., chiral HPLC) workup->analysis end End analysis->end

A typical experimental workflow for asymmetric catalysis.

Experimental Protocols

Reproducibility is paramount in asymmetric catalysis. Below are detailed experimental methodologies for the key reactions discussed.

General Procedure for Copper-Catalyzed Asymmetric Diels-Alder Reaction

This protocol is a representative example for the reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene using a Cu(II)-BOX catalyst.[1][2]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, the chiral bis(oxazoline) ligand (e.g., (S,S)-t-Bu-BOX, 0.11 mmol) is dissolved in anhydrous dichloromethane (CH₂Cl₂, 5 mL). To this solution, copper(II) triflate (Cu(OTf)₂, 0.10 mmol) is added. The mixture is stirred at room temperature for 1-4 hours, during which the solution typically turns a clear blue or green, indicating complex formation.

  • Reaction Execution: The catalyst solution is cooled to the desired temperature (e.g., -78 °C). The dienophile (N-acryloyl-2-oxazolidinone, 1.0 mmol) is then added, and the mixture is stirred for 10-15 minutes. Subsequently, the diene (cyclopentadiene, 3.0 mmol) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Analysis: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography. The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).

General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

This protocol describes a typical procedure for the AAA of rac-1,3-diphenylallyl acetate with dimethyl malonate using a Pd/PHOX catalyst.[4]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a solution of the palladium precursor (e.g., [Pd(π-cinnamyl)Cl]₂, 0.025 mmol) and the chiral PHOX ligand (e.g., (S)-t-BuPHOX, 0.06 mmol) in anhydrous tetrahydrofuran (THF, 2 mL) is stirred at room temperature for 30 minutes.

  • Reaction Execution: To the prepared catalyst solution, the substrate (rac-1,3-diphenylallyl acetate, 1.0 mmol) and the nucleophile (dimethyl malonate, 1.2 mmol) are added. A base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA), 1.5 mmol) is then added to generate the active nucleophile. The reaction mixture is stirred at a specified temperature (e.g., room temperature) and monitored by TLC or gas chromatography (GC).

  • Work-up and Analysis: Once the reaction is complete, the solvent is removed in vacuo. The residue is purified directly by flash column chromatography on silica gel to yield the desired product. The enantiomeric excess is determined by chiral HPLC or GC.

Conclusion

The selection of an appropriate oxazoline-based ligand is a critical step in the development of an efficient asymmetric catalytic process. While this guide provides a comparative overview, it is important to note that the optimal ligand, metal, and reaction conditions must be determined empirically for each specific transformation. The data and protocols presented herein serve as a valuable starting point for researchers in the field of asymmetric synthesis.

References

A Comparative Guide to the Structural Validation of 2-(4-Bromophenyl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and drug discovery. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for the structural validation of the small organic molecule, 2-(4-Bromophenyl)-4,5-dihydrooxazole. While a specific crystal structure for this exact compound is not publicly available, this guide outlines the principles and experimental data that would be obtained through these methodologies.

Overview of Structural Validation Techniques

The primary methods for elucidating the structure of a small molecule like this compound are X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights into the molecular architecture.

X-ray Crystallography stands as the gold standard for providing a definitive three-dimensional model of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine the precise spatial arrangement of atoms, bond lengths, and bond angles.[2] This high-resolution data is invaluable for understanding the molecule's conformation and intermolecular interactions in the solid state.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy , in contrast, provides detailed structural information about a molecule in solution, which can be more representative of its state in biological systems.[4][5] Through various experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC), NMR can reveal the connectivity of atoms, the chemical environment of nuclei, and the spatial proximity of different parts of the molecule.[6] It is a powerful tool for confirming the constitution of a compound and providing insights into its dynamic behavior.[7]

Mass Spectrometry (MS) is a highly sensitive technique primarily used to determine the molecular weight of a compound and to deduce its elemental composition.[8] By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments, MS can confirm the molecular formula and provide clues about the molecule's substructures.[9]

Comparative Data Presentation

The following table summarizes the typical quantitative data obtained from each technique for the structural validation of a small molecule.

Parameter X-ray Crystallography NMR Spectroscopy Mass Spectrometry
Molecular Connectivity Inferred from atomic coordinatesDirectly determined through scalar couplings (e.g., COSY, HMBC)Inferred from fragmentation patterns
3D Structure High-resolution atomic coordinates in the solid state[10]Conformational information in solution (through NOE/ROE)[11]Not directly determined
Stereochemistry Absolute configuration can often be determinedRelative stereochemistry determined through coupling constants and NOENot typically determined, except in specialized cases
Bond Lengths & Angles Highly accurate and precise measurementsNot directly measuredNot measured
Molecular Formula Confirmed by the refined structureConsistent with NMR dataDetermined from high-resolution mass measurement
Purity Assessment Requires a pure crystalCan detect and quantify impuritiesCan detect impurities with different masses

Experimental Protocols

X-ray Crystallography
  • Crystallization: The first and often most challenging step is to grow a single crystal of this compound that is of sufficient size and quality (typically >0.1 mm in all dimensions).[2] This can be achieved through methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[12] The diffracted X-rays are recorded by a detector as the crystal is rotated.[2]

  • Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, leading to an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.[12]

NMR Spectroscopy
  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6]

  • Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. A series of radiofrequency pulses are applied to excite the nuclei, and the resulting signals are recorded.[13] A standard suite of experiments includes 1D ¹H and ¹³C NMR, and 2D experiments like COSY, HSQC, and HMBC.[6]

  • Spectral Analysis: The resulting spectra are processed and analyzed to assign chemical shifts, determine coupling constants, and identify through-bond and through-space correlations to piece together the molecular structure.[14]

Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent.[15]

  • Ionization: The sample is introduced into the mass spectrometer where it is ionized. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Electron Impact (EI).[9]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[16]

  • Detection and Analysis: The detector records the abundance of ions at each mass-to-charge ratio, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.[17]

Visualizing the Workflow and Decision-Making Process

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing phasing Phase Determination data_processing->phasing model_building Model Building phasing->model_building refinement Structure Refinement model_building->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Structure

Experimental workflow for X-ray crystallography.

decision_tree start Need Structural Validation q_crystal Can a single crystal be grown? start->q_crystal xray X-ray Crystallography q_crystal->xray Yes nmr_ms NMR & Mass Spectrometry q_crystal->nmr_ms No q_absolute Absolute stereochemistry needed? xray->q_absolute final_nmr Connectivity & Solution Conformation nmr_ms->final_nmr q_absolute->nmr_ms No (or for confirmation) final_xray Definitive 3D Structure q_absolute->final_xray Yes

Decision-making for structural validation.

Conclusion

For the definitive structural validation of this compound, X-ray crystallography is the most powerful technique, providing unambiguous proof of structure in the solid state. However, obtaining suitable crystals can be a significant hurdle. NMR spectroscopy and mass spectrometry are essential complementary techniques that confirm the molecular formula and connectivity, and provide crucial information about the molecule's structure in solution. A combined approach, utilizing all three techniques, provides the most comprehensive and robust structural validation for a novel small molecule.

References

A Comparative Guide to Catalytic Efficiency in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal for the creation of carbon-carbon bonds, particularly in the development of pharmaceuticals and advanced materials. The efficiency of this reaction is critically dependent on the choice of the palladium catalyst. This guide provides an objective comparison of the performance of several common commercial catalyst systems for a benchmark Suzuki-Miyaura reaction, supported by experimental data, to assist researchers in making informed decisions for their synthetic needs.

Performance Benchmark: Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

The coupling of an aryl chloride, such as 4-chlorotoluene, with an arylboronic acid is a well-established method for evaluating catalyst efficiency due to the comparative difficulty in activating the C-Cl bond. The following table summarizes the performance of various palladium-based catalyst systems in this benchmark reaction.

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
Pd(OAc)₂ / SPhos0.0005Toluene / H₂OK₃PO₄1002>99198,00099,000
Pd₂(dba)₃ / XPhos0.0025MeOH / THFK₃PO₄RT12~9538,0003,167
[Pd(IPr)(allyl)Cl]0.00125MeOH / THFK₃PO₄RT12~8568,0005,667
Palladacycle10⁻⁹AnisoleK₂CO₃1205>995 x 10⁹1 x 10⁹
Pd/C (3%)3WaterK₃PO₄1000.1710033194

Note on Performance Metrics:

  • Turnover Number (TON): Represents the number of moles of product formed per mole of catalyst. A higher TON indicates greater catalyst stability and longevity.[1]

  • Turnover Frequency (TOF): Represents the TON per unit of time, indicating the speed of the reaction. A higher TOF signifies a more active catalyst.[1]

Key Observations from the Data:

  • Homogeneous vs. Heterogeneous Catalysts: Homogeneous catalysts, such as those employing phosphine ligands (SPhos, XPhos) and N-heterocyclic carbene (IPr) ligands, generally exhibit significantly higher TON and TOF values compared to the heterogeneous catalyst, Palladium on Carbon (Pd/C), for this specific reaction.[1]

  • Palladacycles: These catalysts demonstrate exceptional performance, achieving remarkably high TON and TOF values even at extremely low catalyst loadings. This makes them particularly attractive for industrial applications where catalyst cost and residual metal contamination are significant concerns.[1]

  • Palladium on Carbon (Pd/C): While exhibiting lower TON and TOF in this comparison, Pd/C offers the distinct advantage of being a heterogeneous catalyst, which simplifies separation from the reaction mixture and allows for potential recycling, aligning with principles of green chemistry.[1]

Experimental Protocol: Benchmarking a Palladium Catalyst for Suzuki-Miyaura Coupling

This section provides a detailed, generalized protocol for evaluating the catalytic efficiency of a palladium catalyst in the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (if required, e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 5 mL)

  • Degassed water (0.5 mL)

  • Internal standard (for chromatographic analysis)

  • Standard laboratory glassware (oven-dried) and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup:

    • To an oven-dried reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand (if applicable), and base under an inert atmosphere.

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Solvent Addition:

    • Add the degassed solvent and water to the reaction vessel via syringe.[2]

  • Reaction Execution:

    • Place the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously for the intended duration.[2]

  • Monitoring and Analysis:

    • Monitor the reaction progress by periodically taking aliquots (under inert conditions) and analyzing them by a suitable chromatographic technique (e.g., GC-MS or LC-MS) against an internal standard to determine the yield.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification:

    • Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to isolate the desired biaryl product.[3]

Visualizing the Process

To better understand the relationships and workflows involved in catalyst benchmarking, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Oven-Dry Glassware glassware->setup solvent Degas Solvents solvent->setup heating Heat and Stir setup->heating monitoring Monitor Progress (TLC/GC/LC) heating->monitoring workup Quench and Aqueous Work-up monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization Catalytic_Cycle pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (R-X) pd2_trans R-Pd(II)L_n-R' pd2_ox->pd2_trans Transmetalation (R'-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination (R-R')

References

DFT studies on the transition states involving 2-(4-Bromophenyl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to DFT Studies on Transition States Involving Phenyl-Dihydrooxazole Ligands in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

While specific Density Functional Theory (DFT) studies on the transition states involving 2-(4-Bromophenyl)-4,5-dihydrooxazole are not extensively available in the current literature, a wealth of research on structurally analogous phenyl-dihydrooxazole containing ligands provides significant insights into their role in asymmetric catalysis. This guide offers an objective comparison of the performance and mechanistic understanding of these ligands, supported by computational and experimental data for closely related systems. The principles derived from these studies are instrumental for the rational design of catalysts and the development of enantioselective synthetic methodologies.

The 2-aryl-4,5-dihydrooxazole moiety is a cornerstone in the architecture of privileged chiral ligands, such as Bis(oxazoline) (BOX) and Pyridine-oxazoline (PyOX) ligands. These ligands are renowned for their ability to form stable complexes with various transition metals, creating a chiral environment that effectively controls the stereochemical outcome of a wide array of chemical transformations. DFT studies have been pivotal in elucidating the intricate details of the transition states that govern this stereoselectivity.

Comparative Analysis of Transition State Studies

Computational studies, primarily using DFT, have been instrumental in understanding the origin of enantioselectivity in reactions catalyzed by metal complexes of oxazoline-containing ligands. These studies typically focus on locating and analyzing the transition states for the formation of the major and minor enantiomers. The difference in the activation energies (ΔΔG‡) between these diastereomeric transition states is directly correlated to the enantiomeric excess (ee) observed experimentally.

Below is a summary of key findings from DFT studies on reactions catalyzed by complexes of ligands analogous to this compound.

Ligand TypeMetalReaction TypeKey Findings from DFT Studies on Transition StatesReference System
Pyridine-oxazoline (PyOX) Palladium (II)Asymmetric Allylic AlkylationThe stereoselectivity is governed by the quadrant in which the nucleophile approaches the π-allyl palladium intermediate. The steric bulk of the substituent on the oxazoline ring dictates the preferred quadrant, minimizing steric clashes in the transition state.(S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole
Bis(oxazoline) (BOX) Copper (II)Friedel-Crafts AlkylationThe enantioselectivity arises from the specific coordination of the substrate to the Cu(II)-BOX complex, which presents a chiral pocket. Non-covalent interactions, such as hydrogen bonding and π-stacking, between the ligand and the substrate in the transition state are crucial for stabilizing the favored pathway.[1]Cu(II) complex with C2-symmetric bis(oxazoline) ligands
Phosphino-oxazoline (PHOX) Iridium (I)Asymmetric HydrogenationThe transition states for the oxidative addition of H2 and the subsequent migratory insertion are analyzed. The chirality is induced by the rigid backbone of the PHOX ligand, which creates a well-defined chiral environment around the metal center, leading to a significant energy difference between the diastereomeric transition states.Iridium complexes with (S)-tBu-PHOX
Cobalt-Oxazoline Palladacycle (COP) Palladium (II)Asymmetric Synthesis of Allylic EstersDFT calculations support an anti-oxypalladation/ syn-deoxypalladation mechanism. The enantiodetermining step is the external attack of a carboxylate on a cationic palladium(II) intermediate where the imidate nitrogen is chelated to the metal. The transition state model explains the high enantioselectivity observed.[2][COP-OAc]2 catalyzed displacement of (Z)-allylic trichloroacetimidates

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in both experimental and computational studies is crucial for interpreting the results and designing new catalytic systems.

General Experimental Protocol for Asymmetric Catalysis

A representative experimental procedure for a catalytic asymmetric reaction using an in-situ generated catalyst is as follows:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), the chiral oxazoline ligand (e.g., a derivative of 2-phenyl-4,5-dihydrooxazole, 1-5 mol%) and the metal precursor (e.g., Pd(OAc)2, Cu(OTf)2) are dissolved in a dry, degassed solvent (e.g., CH2Cl2, THF). The mixture is stirred at room temperature for a specified time to allow for complex formation.

  • Reaction Execution: The substrate and any other reagents are added to the catalyst solution. The reaction mixture is then stirred at a specific temperature for the time required to achieve high conversion.

  • Monitoring and Work-up: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures like column chromatography.

  • Analysis: The yield of the desired product is determined, and the enantiomeric excess is measured using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Computational Protocol for DFT Studies of Transition States

A typical workflow for the computational investigation of a reaction mechanism and its stereoselectivity involves:

  • Model System Construction: A simplified model of the catalytic system is constructed, including the metal center, the chiral ligand (e.g., a phenyl-dihydrooxazole derivative), and the reacting substrates.

  • Conformational Search: An initial conformational search of the reactants, intermediates, and products is performed using a lower level of theory or molecular mechanics to identify the most stable conformers.

  • Geometry Optimization: The geometries of all stationary points (reactants, intermediates, transition states, and products) are optimized using a specific density functional (e.g., B3LYP, M06) and basis set (e.g., 6-31G(d) for main group elements and a larger basis set with effective core potentials like LANL2DZ for metals).

  • Transition State Search: Transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by scanning a reaction coordinate.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. A real structure has all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Profile and Analysis: Single-point energy calculations are often performed with a larger basis set to obtain more accurate energies. The Gibbs free energy profile of the reaction is then constructed to determine the rate-determining step and the origins of stereoselectivity by comparing the activation energies of the competing diastereomeric transition states. Non-covalent interaction (NCI) analysis may also be performed to visualize and quantify stabilizing interactions.

Visualization of a Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for a metal-catalyzed asymmetric transformation involving a chiral oxazoline ligand.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Catalyst [M]-Ligand (Active Catalyst) Substrate_Complex Substrate Complex {[M]-Ligand(Substrate)} Catalyst->Substrate_Complex + Substrate Product Product Transition_State Diastereomeric Transition States {[M]-Ligand(Substrate)}‡ Substrate_Complex->Transition_State Enantiodetermining Step Product_Complex Product Complex {[M]-Ligand(Product)} Transition_State->Product_Complex Product Formation Product_Complex->Catalyst - Product Substrate Substrate caption Generalized Catalytic Cycle

Generalized Catalytic Cycle

This guide provides a comparative framework for understanding the role of 2-aryl-4,5-dihydrooxazole containing ligands in asymmetric catalysis through the lens of DFT studies. While direct computational data on this compound is limited, the insights from analogous systems are invaluable for the design of more efficient and selective catalysts in the development of pharmaceuticals and other fine chemicals.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(4-Bromophenyl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(4-Bromophenyl)-4,5-dihydrooxazole, ensuring the protection of personnel and the environment.

Chemical Safety and Hazard Information

A thorough understanding of the hazards associated with this compound is paramount before handling and disposal.

Hazard ClassificationGHS Hazard Statements
Acute Toxicity, OralH302: Harmful if swallowed
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Disposal Protocol: A Step-by-Step Approach

Adherence to the following procedural steps is mandatory for the safe disposal of this compound. The overarching principle, as indicated by the P501 precautionary statement, is that this chemical waste must be disposed of through a licensed hazardous-waste disposal contractor.[1][2][3][4]

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

2. Waste Segregation and Container Selection:

  • Incompatible Materials: Do not mix this compound waste with strong oxidizing agents.[5]

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be in good condition with a secure lid.

3. Labeling the Waste Container: Proper labeling is crucial for safety and regulatory compliance. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The CAS Number: 189120-01-2.

  • The associated hazard pictograms (e.g., exclamation mark for irritant).

  • The date the waste was first added to the container.

  • The name and contact information of the generating researcher or laboratory.

4. Waste Accumulation:

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.[6][7] This area should be at or near the point of generation.

  • Container Management: Keep the waste container securely closed except when adding waste.[8]

5. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): When the container is full or you are ready for disposal, contact your institution's EHS department. They will coordinate the pickup and disposal with a licensed hazardous-waste contractor.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sink.[8]

6. Spill and Emergency Procedures:

  • Spill Cleanup: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). The cleanup materials must also be disposed of as hazardous waste.[9]

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.

  • Hazardous Decomposition: Be aware that under fire conditions, hazardous decomposition products such as carbon oxides, hydrogen bromide, and nitrogen oxides may be formed.[5][10][11]

Disposal Workflow Diagram

DisposalWorkflow A Identify Waste This compound B Wear Appropriate PPE A->B C Select & Label Hazardous Waste Container B->C D Segregate from Incompatibles (e.g., Strong Oxidizing Agents) C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Disposal by Licensed Hazardous-Waste Contractor F->G

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Operational Guide for 2-(4-Bromophenyl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-(4-Bromophenyl)-4,5-dihydrooxazole, tailored for researchers, scientists, and professionals in drug development.

Chemical Identifier:

  • CAS Number: 189120-01-2[1]

Hazard Summary:

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause long-lasting harmful effects to aquatic life.[3]

The signal word for this chemical is "Warning".[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or Face ShieldMust be worn to protect against splashes.[3][4]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears before use and dispose of after handling.[2][5]
Body Protection Laboratory CoatA standard lab coat should be worn to protect the skin and clothing.[6]
Respiratory Protection Use in a well-ventilated areaA respirator may be necessary if dust or aerosols are generated.[2][7]

Operational Plan: Handling and Storage

Handling:

  • Preparation: Ensure all necessary PPE is worn correctly before handling the chemical.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2][7]

  • Dispensing: Avoid creating dust when handling the solid form.[2][7]

  • Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the handling area.[2][8]

  • Spills: In case of a spill, prevent the product from entering drains.[2] Sweep up the solid material, taking care not to create dust, and place it in a suitable, closed container for disposal.[2][7]

Storage:

  • Keep the container tightly closed.[2]

  • Store in a cool, dark, and dry place.[2][9]

  • Store away from oxidizing agents and other incompatible materials.[2]

Disposal Plan

The disposal of this compound and its containers must adhere to all federal, state, and local regulations.[2]

  • Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and closed container.

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[7]

  • Container Disposal: Dispose of the container as unused product. Do not reuse empty containers.[2][7]

  • Environmental Precaution: Do not allow the product to enter drains, waterways, or the soil.[2][3]

Emergency Procedures

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[2][3]

  • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice or attention. Take off contaminated clothing and wash it before reuse.[2]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

  • Fire: Use dry chemical, foam, water spray, or carbon dioxide to extinguish a fire. Wear self-contained breathing apparatus if necessary.[2][7]

Workflow for Safe Handling and Disposal

cluster_handling Handling Protocol cluster_storage Storage cluster_disposal Disposal Protocol prep 1. Don PPE (Goggles, Gloves, Lab Coat) handle 2. Handle in Ventilated Area (Fume Hood) prep->handle hygiene 3. Post-Handling Hygiene (Wash Hands) handle->hygiene collect 1. Collect Waste in Sealed Container handle->collect Generate Waste storage Store in Cool, Dark, Dry Place (Tightly Closed Container) hygiene->storage After Use dispose 2. Engage Licensed Disposal Service collect->dispose no_drain 3. Prevent Environmental Contamination dispose->no_drain

Caption: Workflow for the safe handling, storage, and disposal of this compound.

References

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Retrosynthesis Analysis

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2-(4-Bromophenyl)-4,5-dihydrooxazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.